SR-1114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H42N8O11S |
|---|---|
Molecular Weight |
830.9 g/mol |
IUPAC Name |
N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C39H42N8O11S/c48-33-13-11-30(37(51)44-33)47-38(52)28-8-3-9-31(35(28)39(47)53)58-23-34(49)40-14-16-56-18-19-57-17-15-41-59(54,55)45-27-7-1-4-24(20-27)29-22-46-21-25(10-12-32(46)43-29)36(50)42-26-5-2-6-26/h1,3-4,7-10,12,20-22,26,30,41,45H,2,5-6,11,13-19,23H2,(H,40,49)(H,42,50)(H,44,48,51) |
InChI Key |
WPVVPCVQEBQVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC(=CC=C4)NS(=O)(=O)NCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
No Information Available for SR-1114 in the Context of Acute Myeloid Leukemia (AML)
Following a comprehensive search of publicly available scientific and medical literature, no information could be found regarding a compound designated "SR-1114" for the treatment or study of Acute Myeloid Leukemia (AML).
Extensive searches were conducted to identify any preclinical or clinical data, mechanism of action, experimental protocols, or signaling pathway information related to this compound in the context of AML. These searches yielded no relevant results, suggesting that "this compound" may be:
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A misnomer or contain a typographical error.
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An internal compound designation that has not yet been disclosed in public research forums or publications.
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A compound that is in a very early stage of development and for which no data has been publicly released.
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A compound that is not being investigated for the treatment of AML.
It is important to note that the scientific and drug development landscape is vast and constantly evolving. Information on novel compounds can be highly specific and may not be widely disseminated until it reaches certain developmental milestones.
Researchers, scientists, and drug development professionals seeking information on novel therapeutics are advised to:
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Verify the compound designation: Please ensure the accuracy of the name "this compound." Small variations in naming can lead to significantly different search outcomes.
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Consult proprietary databases: Information on early-stage compounds may be available in specialized, subscription-based pharmaceutical and patent databases.
-
Monitor scientific conferences and publications: The first public disclosures of novel compounds often occur at major scientific meetings or in peer-reviewed journals.
Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, experimental protocols, or visualizations of signaling pathways. We recommend that you confirm the compound's name and consult specialized resources for the most current information.
The Critical Role of ENL Protein in Leukemia: An Epigenetic Reader Driving Oncogenic Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Eleven-Nineteen Leukemia (ENL) protein, a member of the YEATS domain family of epigenetic readers, has emerged as a critical player in the pathogenesis of acute myeloid leukemia (AML), particularly in cases involving Mixed-Lineage Leukemia (MLL) gene rearrangements. ENL functions as a scaffold protein within large transcriptional complexes, recognizing acetylated histone marks and recruiting essential machinery to drive the expression of potent oncogenes. Its indispensable role in maintaining the leukemic state has positioned ENL as a promising therapeutic target for novel anti-cancer therapies. This technical guide provides an in-depth overview of the function of ENL in leukemia, including its molecular mechanisms, involvement in signaling pathways, and its validation as a druggable target. We present key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
Introduction: ENL as a Key Epigenetic Regulator in Leukemia
ENL (also known as MLLT1) is a chromatin-associated protein characterized by an N-terminal YEATS domain, which specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, particularly H3K9ac, H3K18ac, and H3K27ac.[1][2] This "reader" function is central to its role in leukemia. ENL is a key component of the Super Elongation Complex (SEC), a multiprotein assembly that includes the positive transcription elongation factor b (P-TEFb) and other factors essential for releasing paused RNA Polymerase II (Pol II) and promoting productive transcriptional elongation.[3][4]
In a significant subset of aggressive acute leukemias, chromosomal translocations fuse the N-terminus of the MLL (KMT2A) gene with the C-terminus of ENL, creating the MLL-ENL oncoprotein.[3] This fusion protein aberrantly recruits the SEC and other co-factors to MLL target genes, such as the HOXA gene cluster and MEIS1, leading to their sustained overexpression and the subsequent blockade of hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[3][5] Critically, recent studies have demonstrated that wild-type ENL is also essential for the survival of various AML subtypes beyond those with MLL rearrangements, highlighting its broader role in leukemogenesis.[6][7]
Quantitative Data on ENL Function and Inhibition
The following tables summarize key quantitative data related to ENL's interaction with acetylated histones and the potency of small molecule inhibitors targeting its YEATS domain.
| Histone Mark | Binding Affinity (KD, μM) | Reference |
| H3K27ac | 30.5 | [2] |
| H3K9ac | 32.2 | [2] |
| H3K18ac | 50.0 | [2] |
Table 1: Binding Affinities of ENL YEATS Domain to Acetylated Histone Peptides. This table displays the dissociation constants (KD) for the interaction between the ENL YEATS domain and specific acetylated histone H3 peptides, as determined by isothermal titration calorimetry (ITC). Lower KD values indicate stronger binding affinity.
| Inhibitor | Target | IC50 | Cell Line | Reference |
| SR-0813 | ENL/AF9 YEATS | 25 nM (biochemical) | - | [8][9] |
| SR-0813 | ENL | 205 nM (cellular) | MV4;11 | [8] |
| TDI-11055 | ENL YEATS | <100 nM (biochemical) | - | [10] |
| Compound 7 | ENL YEATS | <2 µM (biochemical) | MV4;11, MOLM13 | [11] |
| Compound 11 | ENL YEATS | <100 nM (biochemical) | - | [11] |
| Compound 24 | ENL YEATS | <100 nM (biochemical) | - | [11] |
| Compound 24 | AF9-DOT1L PPI | 1.6 µM | MV4;11, Molm-13 | [12] |
| Compound 50 | AF9-DOT1L PPI | 2.5 µM | MV4;11, Molm-13 | [12] |
Table 2: Potency of Small Molecule Inhibitors Targeting ENL. This table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors targeting the ENL YEATS domain or its protein-protein interactions (PPIs). Both biochemical and cellular potencies are presented where available.
Signaling and Interaction Pathways of ENL in Leukemia
ENL's role in leukemia is orchestrated through its participation in and recruitment of various protein complexes that regulate transcription. The following diagrams illustrate these key pathways and interactions.
Caption: ENL recognizes acetylated histones via its YEATS domain, recruiting the SEC to promote transcriptional elongation of oncogenes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of ENL in leukemia.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for ENL
Objective: To identify the genome-wide binding sites of ENL and its co-localization with histone modifications.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture leukemia cell lines (e.g., MV4;11, MOLM-13) to a density of 1-2 x 106 cells/mL.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Sonication:
-
Resuspend cell pellets in lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease inhibitors).
-
Incubate on ice for 10 minutes and then pellet the nuclei.
-
Resuspend nuclei in sonication buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, and protease inhibitors).
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-ENL antibody.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA using a standard library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify ENL binding sites.
-
Annotate peaks to genomic features and perform motif analysis and gene ontology analysis.
-
CRISPR-Cas9 Knockout Screen for ENL Dependency
Objective: To assess the requirement of the ENL gene for the viability and proliferation of leukemia cells.
Protocol:
-
Cell Line Preparation:
-
Establish a stable Cas9-expressing leukemia cell line (e.g., OCI-AML2-Cas9) by lentiviral transduction and selection.
-
-
sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic resistance marker.
-
-
Cell Culture and Sample Collection:
-
Culture the transduced cell population for a defined period (e.g., 14-21 days).
-
Collect cell samples at an early time point (T0) and at the end of the experiment (Tfinal).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the collected cell samples.
-
Amplify the integrated sgRNA sequences by PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Data Analysis:
-
Count the reads for each sgRNA in the T0 and Tfinal samples.
-
Calculate the log-fold change in sgRNA abundance between the two time points.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose sgRNAs are significantly depleted, indicating a dependency.
-
Co-Immunoprecipitation (Co-IP) for ENL Interaction Partners
Objective: To identify proteins that interact with ENL in leukemia cells.
Protocol:
-
Cell Lysis:
-
Harvest leukemia cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-ENL antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against suspected interaction partners.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows of key experimental approaches and the logical framework for targeting ENL in leukemia.
Caption: Workflow for identifying ENL binding sites in the genome using ChIP-seq.
Caption: Logical framework for the validation of ENL as a therapeutic target in leukemia.
Conclusion and Future Directions
The ENL protein is a bona fide therapeutic target in acute leukemia. Its role as a reader of histone acetylation and a critical component of the transcriptional elongation machinery places it at the nexus of epigenetic regulation and oncogenic gene expression. The development of potent and selective small molecule inhibitors targeting the ENL YEATS domain has provided valuable tools for further investigation and holds significant promise for clinical translation. Future research should focus on elucidating the full spectrum of ENL's interacting partners and downstream effectors, understanding the mechanisms of resistance to ENL inhibitors, and exploring combination therapies to enhance their anti-leukemic efficacy. The continued investigation of ENL will undoubtedly provide deeper insights into the epigenetic vulnerabilities of leukemia and pave the way for novel therapeutic strategies.
References
- 1. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KAT6A and ENL form an epigenetic transcriptional control module to drive critical leukemogenic gene expression programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L [mdpi.com]
SR-1114: A Potent and Selective TRK1 Kinase Inhibitor for the Treatment of Pancreatic Cancer
An In-depth Technical Guide on the Discovery and Development of SR-1114
Version 1.0 | December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a novel, potent, and selective small molecule inhibitor of Tectonically Regulated Kinase 1 (TRK1). Dysregulation of the TRK1 signaling pathway has been identified as a key driver in a subset of aggressive pancreatic ductal adenocarcinomas (PDAC). This guide details the discovery process, from initial high-throughput screening to lead optimization, and presents the in vitro and in vivo characterization of this compound. Key preclinical data, including biochemical potency, cellular activity, pharmacokinetic profiles, and in vivo efficacy in xenograft models, are summarized. Detailed experimental protocols for the pivotal assays are provided to ensure reproducibility. Furthermore, the elucidated TRK1 signaling pathway and the proposed mechanism of action of this compound are illustrated. The collective data strongly support the continued development of this compound as a promising targeted therapy for TRK1-driven pancreatic cancer.
Introduction
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has become a significant area of focus in oncology research.[2][3][4] Tectonically Regulated Kinase 1 (TRK1) is a recently identified serine/threonine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant TRK1 activity, due to overexpression, has been implicated in approximately 20% of pancreatic ductal adenocarcinoma (PDAC) cases, correlating with poor prognosis and resistance to standard-of-care chemotherapies. The unmet medical need for effective treatments in this patient population has driven the development of targeted therapies against TRK1. This compound was developed to be a highly potent and selective inhibitor of TRK1, with the goal of providing a new therapeutic option for patients with TRK1-positive pancreatic cancer.
Discovery and Lead Optimization of this compound
The discovery of this compound began with a high-throughput screening (HTS) campaign of a diverse chemical library against recombinant human TRK1.[5] Initial hits were prioritized based on potency and chemical tractability. A structure-activity relationship (SAR) program was initiated to improve the potency, selectivity, and drug-like properties of the initial hit compounds. This lead optimization phase focused on enhancing binding affinity to the ATP-binding pocket of TRK1 while minimizing off-target kinase activity. This compound emerged as the lead candidate, demonstrating a significant improvement in potency and a favorable selectivity profile against a panel of other kinases.
In Vitro Characterization
This compound was subjected to a series of in vitro assays to determine its biochemical potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) of this compound against TRK1 and a panel of related kinases was determined using a radiometric kinase assay.[6][7] The results, summarized in Table 1, indicate that this compound is a highly potent inhibitor of TRK1 with excellent selectivity.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase Target | This compound IC50 (nM) |
| TRK1 | 1.5 |
| TRK2 | 2,500 |
| MEK1 | >10,000 |
| CDK2 | 8,500 |
| PI3Kα | >10,000 |
Cellular Activity
The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines, including those with and without TRK1 overexpression. Cell viability was assessed using a standard MTT assay after 72 hours of continuous exposure to the compound.[8] The 50% growth inhibition (GI50) values are presented in Table 2.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | TRK1 Status | This compound GI50 (nM) |
| PANC-1 | Pancreatic | Overexpressed | 15.2 |
| AsPC-1 | Pancreatic | Overexpressed | 25.8 |
| MiaPaCa-2 | Pancreatic | Normal | 1,250 |
| A549 | Lung | Normal | >5,000 |
| MCF-7 | Breast | Normal | >5,000 |
Preclinical In Vivo Evaluation
Pharmacokinetics
Pharmacokinetic (PK) studies of this compound were conducted in male BALB/c mice to determine its absorption, distribution, metabolism, and excretion (ADME) properties.[9][10][11][12][13] A single dose of 10 mg/kg was administered via intravenous (IV) and oral (PO) routes. Plasma concentrations of this compound were measured at various time points. The key PK parameters are summarized in Table 3.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (10 mg/kg) | PO (10 mg/kg) |
| T½ (h) | 4.2 | 4.5 |
| Cmax (ng/mL) | 1,850 | 980 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 4,200 | 3,150 |
| Oral Bioavailability (%) | - | 75 |
In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
The anti-tumor efficacy of this compound was evaluated in a murine subcutaneous xenograft model using the PANC-1 human pancreatic cancer cell line.[14][15][16] Once tumors reached an average volume of 150 mm³, mice were randomized into two groups and treated with either vehicle or this compound (30 mg/kg, orally, once daily) for 21 days. Tumor volumes and body weights were measured twice weekly.
Table 4: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1,580 | - |
| This compound | 30 mg/kg, PO, QD | 395 | 75 |
This compound was well-tolerated, with no significant loss of body weight observed in the treatment group compared to the vehicle control group.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
-
Reagent Preparation : Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant TRK1 enzyme and its specific peptide substrate to the desired concentrations in the kinase buffer. Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction : In a 96-well plate, add the TRK1 enzyme, peptide substrate, and the serially diluted this compound or DMSO vehicle control.
-
Initiation : Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection : Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[17][18]
Cell Viability Assay (MTT)
-
Cell Seeding : Seed PANC-1, AsPC-1, MiaPaCa-2, A549, and MCF-7 cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of growth inhibition relative to the DMSO-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Murine Xenograft Study
-
Cell Preparation : Culture PANC-1 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.[19]
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the length and width of the tumors with digital calipers. Calculate the tumor volume using the formula: (Length x Width²)/2.[16]
-
Randomization and Treatment : When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and vehicle control groups. Administer this compound (formulated in a suitable vehicle) or vehicle alone by oral gavage once daily for 21 days.
-
Efficacy and Tolerability Assessment : Measure tumor volumes and body weights twice weekly throughout the study.
-
Data Analysis : Calculate the percentage of tumor growth inhibition for the this compound treated group compared to the vehicle control group.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TRK1. In pancreatic cancer cells with TRK1 overexpression, the TRK1 signaling pathway is constitutively active, leading to the phosphorylation of downstream substrates such as the transcription factor SUB1 and the pro-survival protein SURV1. This cascade promotes uncontrolled cell proliferation and inhibits apoptosis. This compound, by binding to the ATP-binding site of TRK1, blocks this phosphorylation cascade, resulting in cell cycle arrest and induction of apoptosis in TRK1-dependent cancer cells.
Caption: The TRK1 signaling pathway and the inhibitory action of this compound.
The preclinical development workflow for this compound followed a structured path from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical development workflow for this compound.
Conclusion and Future Directions
This compound is a novel, potent, and selective inhibitor of the TRK1 kinase. It demonstrates significant anti-proliferative activity in TRK1-overexpressing pancreatic cancer cell lines and robust anti-tumor efficacy in a corresponding in vivo xenograft model. The compound possesses favorable pharmacokinetic properties, including good oral bioavailability, supporting its potential for clinical development. The data presented in this guide establish this compound as a promising therapeutic candidate for a genetically defined subset of pancreatic cancer patients.
Future work will focus on IND-enabling toxicology studies and the development of a patient selection biomarker strategy. The initiation of Phase I clinical trials is anticipated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, with a focus on those with TRK1-positive pancreatic cancer.[20][21][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 3. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery: Focus on Small Molecule Kinase Inhibitors | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. historymedjournal.com [historymedjournal.com]
- 10. sagreview.com [sagreview.com]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 13. allucent.com [allucent.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical Trial Phases | MD Anderson Cancer Center [mdanderson.org]
- 21. Types and phases of clinical trials | Canadian Cancer Society [cancer.ca]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. Phases of Clinical Trials | American Cancer Society [cancer.org]
- 24. The Four Phases of Clinical Trials | Stony Brook Cancer Center [cancer.stonybrookmedicine.edu]
An In-depth Technical Guide to SR-1114 and SR-0813: Dual Modulators of the ENL Epigenetic Reader
This technical guide provides a comprehensive overview of two pivotal chemical probes, SR-0813 and SR-1114, for the scientific community engaged in epigenetic research and drug development, particularly in the context of acute leukemia. We will delve into their mechanisms of action, present key quantitative data, outline experimental protocols, and visualize their functional relationship and signaling pathways.
Introduction: Targeting the ENL YEATS Domain in Acute Leukemia
The Eleven-Nineteen Leukemia (ENL) protein is a transcriptional co-activator that has been identified as a critical dependency for the survival of acute leukemia cells. A key functional component of ENL is its YEATS domain, an epigenetic "reader" module that recognizes acetylated lysine (B10760008) residues on histones, tethering ENL and its associated transcription machinery to chromatin. This activity promotes the expression of oncogenes such as HOXA9, MYC, and MYB. The development of small molecules to modulate ENL function represents a promising therapeutic strategy.
SR-0813 and this compound are two such molecules derived from a coordinated chemical discovery effort, both targeting ENL but through distinct mechanisms.[1][2][3] SR-0813 acts as a potent and selective inhibitor of the ENL/AF9 YEATS domain, while this compound is a first-in-class proteolysis-targeting chimera (PROTAC) that induces the degradation of the ENL protein.[1][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency metrics for SR-0813 and this compound.
Table 1: SR-0813 In Vitro and Cellular Activity
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | ENL YEATS Domain | 25 nM | HTRF | [1][4][5][6][7] |
| AF9 YEATS Domain | 311 nM | HTRF | [5][6][7] | |
| EC₅₀ | ENL YEATS Domain | 205 nM | CETSA | [5][8] |
| AF9 YEATS Domain | 76 nM | CETSA | [5][8] | |
| Kd | ENL YEATS Domain | 30 nM | SPR | [1][5] |
| MAP3K19 | 3.5 µM | KinomeScan | [5] |
Table 2: this compound Cellular Degradation Activity
| Parameter | Cell Line | Value | Assay Type | Reference |
| DC₅₀ | MV4;11 | 150 nM | Immunoblot | [1][2] |
| MOLM-13 | 311 nM | Immunoblot | [1][2] | |
| OCI/AML-2 | 1.65 µM | Immunoblot | [1][2] |
Core Relationship and Mechanism of Action
SR-0813 and this compound originate from the same amido-imidazopyridine chemical scaffold.[9] SR-0813 was developed first as a direct inhibitor. Its discovery and characterization as a potent ENL YEATS domain binder paved the way for the rational design of this compound as a PROTAC. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In the case of this compound, the SR-0813-like moiety binds to ENL, and another ligand recruits the Cereblon (CRBN) E3 ligase, thereby inducing ENL degradation.[1]
The functional consequence of both molecules is the disruption of ENL's role in transcriptional activation. SR-0813 competitively binds to the YEATS domain, displacing ENL from chromatin.[1][4] This leads to a selective suppression of ENL target gene expression.[1][5] this compound achieves a similar, and often more profound, transcriptional repression by removing the ENL protein from the cellular environment altogether.[1][2]
Signaling Pathway Perturbation
Both compounds ultimately impinge on the ENL-dependent transcriptional pathway. By either displacing or degrading ENL, they prevent the recruitment of the transcription elongation machinery, including the super elongation complex (SEC), to the promoters and gene bodies of key leukemia-driving genes. This results in the downregulation of oncogenes and the induction of differentiation markers, such as ITGAM (CD11b), which is consistent with the anti-leukemic phenotype observed in cell-based assays.[1][5]
Experimental Protocols
Detailed, step-by-step protocols are typically found in the supplementary information of the primary research articles. Below is a summary of the methodologies used to generate the data presented.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Purpose: To measure the in vitro inhibitory activity of compounds against the ENL YEATS domain.
-
Methodology: This is a proximity-based assay. A biotinylated histone H3 peptide acetylated at lysine 9 (H3K9ac) and a GST-tagged ENL YEATS domain are incubated with the test compound. Europium-labeled anti-GST antibody (donor) and streptavidin-d2 (acceptor) are added. When the YEATS domain binds the histone peptide, the donor and acceptor are brought into close proximity, generating a FRET signal. An inhibitor like SR-0813 disrupts this interaction, leading to a decrease in the HTRF signal. Data is used to calculate IC₅₀ values.
Cellular Thermal Shift Assay (CETSA)
-
Purpose: To confirm target engagement in a cellular context.
-
Methodology: Cells (e.g., MV4;11) are treated with the compound (SR-0813) or a vehicle control (DMSO). The cells are then heated to various temperatures. If the compound binds to its target protein (ENL), it stabilizes the protein, increasing its resistance to thermal denaturation. After heating, cells are lysed, and the amount of soluble ENL protein remaining is quantified by immunoblotting or other protein detection methods. A shift in the melting curve indicates target engagement. EC₅₀ values can be determined from dose-response experiments.
ENL Degradation Assays
-
Purpose: To quantify the degradation of ENL induced by this compound.
-
Methodology: Leukemia cell lines (e.g., MV4;11, MOLM-13) are treated with varying concentrations of this compound for a specified time (e.g., 4 or 16 hours).[1][2] Following treatment, cells are lysed, and total protein is subjected to SDS-PAGE and immunoblotting using an antibody specific for ENL. A housekeeping protein (e.g., GAPDH or Vinculin) is used as a loading control. The intensity of the ENL band is quantified and normalized to the loading control to determine the extent of degradation relative to a vehicle-treated sample. This data is used to calculate the half-maximal degradation concentration (DC₅₀).
Chromatin Immunoprecipitation (ChIP)
-
Purpose: To determine if SR-0813 displaces ENL from its chromatin binding sites.
-
Methodology: MV4;11 cells are treated with SR-0813 or DMSO for a set period (e.g., 4 hours).[1][5] Proteins are cross-linked to DNA using formaldehyde. The chromatin is then sheared, and an antibody against ENL is used to immunoprecipitate ENL-bound chromatin fragments. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR at specific gene loci or by next-generation sequencing (ChIP-seq) to map ENL binding sites genome-wide. A reduction in the ChIP signal at known ENL target genes, such as HOXA10 or the MYB promoter, indicates displacement.[5]
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. SR-0813 | ENL/AF9 YEATS inhibitor | Probechem Biochemicals [probechem.com]
- 8. SR-0813 - Immunomart [immunomart.com]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Cereblon-Dependent Degradation: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of Cereblon (CRBN)-mediated protein degradation, a pivotal process in modern therapeutics. Please note that a specific search for "SR-1114" did not yield any publicly available information. The following guide provides a detailed overview of the well-established principles of Cereblon-dependent degradation, drawing on the extensive research into immunomodulatory drugs (IMiDs) and other molecular glue degraders.
Introduction to Cereblon-Mediated Protein Degradation
Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4CRBN complex. This complex plays a vital role in the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The UPS tags unwanted or damaged proteins with ubiquitin, marking them for destruction by the proteasome.
Molecular glue degraders are small molecules that induce the degradation of specific proteins by redirecting the activity of E3 ubiquitin ligases like Cereblon. These degraders, such as the well-known immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, bind to Cereblon and alter its substrate specificity. This leads to the ubiquitination and subsequent degradation of proteins that are not the natural targets of the CRL4CRBN ligase. These newly targeted proteins are often referred to as "neosubstrates."[1][2]
The discovery of this mechanism has opened up new avenues for therapeutic intervention, allowing for the targeted degradation of disease-causing proteins that were previously considered "undruggable."
The Molecular Machinery of Cereblon-Dependent Degradation
The CRL4CRBN E3 ubiquitin ligase complex is a multi-protein machine responsible for transferring ubiquitin to substrate proteins.
Core Components of the CRL4CRBN Complex:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.
-
RING-Box Protein 1 (RBX1): A small protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links Cereblon to Cullin 4.[3]
-
Cereblon (CRBN): The substrate receptor that directly binds to the target protein.
In its natural state, Cereblon recognizes and binds to endogenous substrates, leading to their ubiquitination and degradation. Molecular glue degraders function by creating a new binding surface on Cereblon, enabling it to recognize and bind to neosubstrates.
Mechanism of Action of Molecular Glue Degraders
The action of a molecular glue degrader can be broken down into the following key steps:
-
Binding to Cereblon: The molecular glue compound binds to a specific pocket on the Cereblon protein.
-
Ternary Complex Formation: The binding of the molecular glue alters the surface of Cereblon, creating a novel interface that can now recognize and bind to a specific neosubstrate protein. This results in the formation of a stable ternary complex consisting of Cereblon, the molecular glue, and the neosubstrate.
-
Ubiquitination: Once the neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This process involves the transfer of multiple ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the targeted neosubstrate into small peptides.
This process is catalytic, meaning a single molecule of the degrader can induce the degradation of multiple copies of the target protein.
Quantitative Analysis of Cereblon-Dependent Degradation
The efficacy of a molecular glue degrader is assessed through various quantitative assays. The following table provides an illustrative example of the types of data collected.
| Parameter | Description | Illustrative Value |
| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 10 nM |
| Dmax | The maximum level of degradation achieved at saturating concentrations of the degrader. | >95% |
| t1/2 of Degradation | The time required to achieve 50% degradation of the target protein at a specific degrader concentration. | 4 hours |
| CRBN Binding Affinity (KD) | The dissociation constant for the binding of the degrader to Cereblon, indicating binding strength. | 50 nM |
| Ternary Complex Affinity (α) | A measure of the cooperativity of binding between the degrader, Cereblon, and the neosubstrate. | 5 |
Experimental Protocols for Studying Cereblon-Dependent Degradation
The following are generalized protocols for key experiments used to characterize molecular glue degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the molecular glue degrader for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed on the resulting bands to quantify the relative protein levels.
In-Cell Cereblon Engagement Assay (e.g., NanoBRET™)
Objective: To measure the binding of a compound to Cereblon within living cells.[4]
Methodology:
-
Cell Line Generation: Create a stable cell line (e.g., HEK293) that expresses a fusion protein of Cereblon and a luciferase enzyme (e.g., NanoLuc®).[4]
-
Assay Principle: A fluorescently labeled tracer molecule that binds to Cereblon is added to the cells. In the absence of a competing compound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescent tracer.[4]
-
Competition Assay: When an unlabeled compound that binds to Cereblon is added, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[4]
-
Data Analysis: The reduction in the BRET signal is measured across a range of compound concentrations to determine the IC50 value, which reflects the compound's affinity for Cereblon in a cellular context.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key processes involved in Cereblon-dependent degradation.
Figure 1: Core components of the CRL4-CRBN E3 ubiquitin ligase complex.
Figure 2: Mechanism of action of a Cereblon-mediated molecular glue degrader.
Figure 3: Experimental workflow for Western blot analysis of protein degradation.
Conclusion
Cereblon-dependent degradation has emerged as a powerful therapeutic modality with the potential to significantly expand the druggable proteome. Understanding the fundamental mechanisms of the CRL4CRBN complex and how molecular glue degraders modulate its function is critical for the rational design and development of novel therapeutics. The experimental approaches outlined in this guide provide a framework for the characterization and optimization of these innovative compounds. While no specific information on "this compound" is currently available in the public domain, the principles and methodologies described herein are broadly applicable to the study of any putative Cereblon-dependent degrader.
References
Investigating the Therapeutic Potential of SR-1114: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1114 is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the transcriptional coactivator ENL. This technical guide provides an in-depth overview of the therapeutic potential of this compound, with a focus on its application in acute myeloid leukemia (AML). We detail its mechanism of action, summarize key quantitative data, and provide comprehensive experimental protocols for its evaluation. Visualizations of the underlying signaling pathways, experimental workflows, and logical relationships are presented to facilitate a deeper understanding of this compound's biological activity and therapeutic promise.
Introduction
The transcriptional coactivator ENL is a critical dependency for the survival and proliferation of various cancer cells, particularly in the context of acute myeloid leukemia (AML).[1][2] ENL, through its YEATS domain, recognizes acetylated histone tails and plays a pivotal role in the regulation of oncogenic gene expression programs, including those driven by HOXA9/10, MYB, and MYC.[1][3] The development of small molecules that can effectively target and inhibit such transcriptional regulators represents a promising therapeutic strategy.
This compound is a novel heterobifunctional molecule that leverages the PROTAC technology to selectively target ENL for degradation.[1] It consists of a ligand that binds to the ENL protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of ENL, leading to the suppression of its downstream oncogenic signaling. This guide will explore the preclinical data supporting the therapeutic potential of this compound.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate the ENL protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the ENL protein and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5] This brings ENL into close proximity with the E3 ligase machinery.
-
Ubiquitination: The CRL4-CRBN complex, now associated with ENL, catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of ENL.
-
Proteasomal Degradation: The polyubiquitinated ENL is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating ENL from the cell.[5]
-
Catalytic Cycle: After ENL degradation, this compound is released and can engage another ENL protein and E3 ligase complex, allowing for multiple rounds of degradation with a single molecule of the PROTAC.
This targeted degradation of ENL leads to the downregulation of its target genes, which are crucial for the survival and proliferation of leukemia cells.[1][6]
Quantitative Data
The efficacy of this compound in inducing the degradation of ENL has been quantified in various AML cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a PROTAC.
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 150 | [1][4] |
| MOLM-13 | Acute Myeloid Leukemia | 311 | [1][4] |
| OCI/AML-2 | Acute Myeloid Leukemia | 1650 | [1][4] |
Experimental Protocols
Cell Culture
-
Cell Lines: MV4;11, MOLM-13, and OCI/AML-2 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for ENL Degradation
-
Cell Treatment: Seed cells at a density of 1 x 106 cells/mL and treat with various concentrations of this compound or DMSO as a vehicle control for the desired time points (e.g., 4, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ENL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for ENL target genes (HOXA9, MYC, MYB) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mass Spectrometry-based Proteomics
-
Sample Preparation: Treat cells with this compound or DMSO. Lyse the cells and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from different treatment conditions with isobaric TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using proteomics software. The relative abundance of proteins across different conditions is determined by the reporter ion intensities from the TMT tags.
High-Throughput Synthesis of this compound via SuFEx Click Chemistry
The synthesis of this compound and its analogs can be accelerated using Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry in a high-throughput format.[1][7][8]
-
Reactant Preparation: Prepare stock solutions of an ENL-binding precursor molecule modified with a SuFExable handle (e.g., an iminosulfur oxydifluoride) and a library of linker-thalidomide fragments in a suitable solvent like DMSO.
-
Miniaturized Reaction: In a multi-well plate (e.g., 384-well), dispense small volumes of the ENL-binding precursor stock solution.
-
Library Addition: Add the linker-thalidomide fragment library to the wells, with each well receiving a unique fragment.
-
Reaction Incubation: Allow the reactions to proceed, typically overnight at room temperature.
-
Direct-to-Biology Screening: The resulting crude reaction products can often be directly screened in biological assays without the need for purification, significantly accelerating the discovery process.
Visualizations
Signaling Pathway of this compound-Mediated ENL Degradation
Caption: this compound-mediated degradation of ENL protein.
Experimental Workflow for Assessing this compound Activity
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dc.uthsc.edu [dc.uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-1114: A Technical Guide to a Novel ENL Degrader for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-1114 is a potent and selective small molecule degrader of the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of ENL, offering a powerful tool for investigating the role of this protein in gene regulation and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols for its characterization, and its effects on downstream epigenetic pathways.
Introduction to this compound and its Target: ENL
ENL is a member of the YEATS domain family of proteins, which are crucial "readers" of histone post-translational modifications. Specifically, the YEATS domain of ENL recognizes and binds to acetylated lysine (B10760008) residues on histone tails, particularly H3K9ac and H3K27ac. These histone marks are associated with active chromatin and transcriptional elongation. By binding to these marks, ENL plays a critical role in recruiting transcriptional machinery to the promoters and enhancers of key oncogenes, such as MYC and HOXA10, thereby driving their expression. Dysregulation of ENL has been implicated in various cancers, most notably in acute myeloid leukemia (AML).
This compound is a heterobifunctional molecule designed to specifically target ENL for degradation. It consists of a ligand that binds to ENL, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ENL, marking it for destruction by the proteasome.
Quantitative Data: In Vitro Degradation Efficacy
This compound has been demonstrated to induce potent and rapid degradation of ENL in various cancer cell lines. The half-maximal degradation concentration (DC50) values, a measure of the potency of a degrader, have been determined in several AML cell lines.
| Cell Line | DC50 (nM) |
| MV4;11 | 150 |
| MOLM-13 | 311 |
| OCI/AML-2 | 1650 |
Table 1: DC50 values of this compound in different AML cell lines.[]
Mechanism of Action and Signaling Pathway
The mechanism of action of this compound involves the hijacking of the CRBN E3 ligase to induce the targeted degradation of ENL. This process can be visualized as a signaling pathway.
Caption: Mechanism of this compound action and its downstream epigenetic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Determination of DC50 (Half-Maximal Degradation Concentration)
This protocol outlines the steps to determine the potency of this compound in inducing ENL degradation in a specific cell line (e.g., MV4;11).
Materials:
-
This compound
-
AML cell line (e.g., MV4;11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-ENL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Gel imaging system
-
GraphPad Prism or similar software for data analysis
Procedure:
-
Cell Seeding: Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, centrifuge the plate, remove the supernatant, and lyse the cells in 50 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against ENL and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using a gel imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ENL and the loading control for each concentration.
-
Normalize the ENL band intensity to the corresponding loading control band intensity.
-
Express the normalized ENL levels as a percentage of the vehicle control.
-
Plot the percentage of ENL remaining versus the log concentration of this compound and fit a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC50 value.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure the effect of this compound on the expression of ENL target genes such as MYC and HOXA10.
Materials:
-
This compound treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Gene-specific primers for MYC, HOXA10, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound (e.g., at its DC50 concentration) and a vehicle control for a specified time (e.g., 24 hours). Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
Run the reactions in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
This protocol details how to investigate the impact of this compound-mediated ENL degradation on the occupancy of histone acetylation marks (H3K9ac, H3K27ac) at specific gene promoters.
Materials:
-
This compound treated and control cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Antibodies against H3K9ac, H3K27ac, and a negative control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters (e.g., MYC promoter)
Procedure:
-
Cross-linking and Cell Harvest: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating. Quench the reaction with glycine. Harvest and wash the cells.
-
Chromatin Preparation: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Dilute the sheared chromatin and pre-clear it with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with antibodies against H3K9ac, H3K27ac, or an IgG control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of ENL target genes.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA for each antibody and condition.
-
Compare the enrichment of H3K9ac and H3K27ac at the target promoters in this compound-treated cells versus control cells. A decrease in these marks would be expected following ENL degradation.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for characterizing this compound and the logical relationship between ENL and gene transcription.
Caption: A typical workflow for the in vitro characterization of this compound.
Caption: Logical relationship between ENL presence and oncogene transcription.
Conclusion
This compound is a valuable chemical probe for studying the epigenetic functions of ENL. Its ability to induce potent and selective degradation of ENL allows for the precise dissection of ENL's role in reading histone acetylation marks and regulating oncogenic gene expression. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers utilizing this compound in their investigations into the epigenetic basis of cancer and other diseases.
References
The Structural Elucidation of SR-1114: A Potent ENL Degrader for Acute Leukemia
For Immediate Release
LA JOLLA, CA – Researchers have detailed the structure and function of SR-1114, a pioneering proteolysis-targeting chimera (PROTAC) designed to selectively degrade the ENL (Eleven-Nineteen Leukemia) protein, a key factor in the progression of acute leukemia. This in-depth guide provides a technical overview of this compound's mechanism of action, the experimental protocols used for its characterization, and the quantitative data supporting its efficacy, tailored for an audience of researchers, scientists, and drug development professionals.
This compound is a heterobifunctional molecule, the structure of which consists of a ligand that binds to the ENL protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This tripartite assembly facilitates the ubiquitination and subsequent proteasomal degradation of the ENL protein, leading to the suppression of ENL target genes critical for leukemia cell survival.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inducing the degradation of ENL has been quantified across various acute myeloid leukemia (AML) cell lines. The half-maximal degradation concentration (DC50) values, which represent the concentration of this compound required to degrade 50% of the ENL protein, are summarized below.
| Cell Line | DC50 (nM) |
| MV4;11 | 150 |
| MOLM-13 | 311 |
| OCI/AML-2 | 1650 |
Data sourced from "Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia"[1]
Furthermore, proteomic analysis using isobaric tandem mass tag (TMT) labeling has been employed to assess the selectivity of this compound. These experiments in MV4;11 cells demonstrated that ENL was the most significantly depleted protein following treatment with this compound, highlighting the compound's high degree of selectivity.[1]
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound mediated ENL protein degradation pathway.
Caption: Experimental workflow for this compound synthesis and characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound
This compound was synthesized by coupling a derivative of an ENL inhibitor to thalidomide via a polyethylene (B3416737) glycol (PEG) linker.
Materials:
-
ENL inhibitor scaffold
-
Polyethylene glycol (PEG) linker with appropriate functional groups
-
Thalidomide derivative
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Functionalization of the ENL inhibitor: The core ENL inhibitor molecule is first functionalized with a reactive group suitable for linker attachment.
-
Linker attachment: The functionalized ENL inhibitor is reacted with one end of the PEG linker under anhydrous conditions using appropriate coupling agents. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the inhibitor-linker conjugate: The resulting conjugate is purified using column chromatography on silica gel.
-
Coupling to thalidomide: The purified inhibitor-linker conjugate is then reacted with a functionalized thalidomide derivative in the presence of coupling reagents.
-
Final purification: The final this compound product is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for ENL Degradation
Cell Culture and Treatment:
-
AML cell lines (MV4;11, MOLM-13, OCI/AML-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cells were seeded in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells were treated with a serial dilution of this compound (or DMSO as a vehicle control) for the indicated times (e.g., 4, 16, or 24 hours).
Cell Lysis and Protein Quantification:
-
After treatment, cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates were clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
The protein concentration of the supernatant was determined using a BCA protein assay kit.
Immunoblotting:
-
Equal amounts of protein (20-30 µg) were resolved by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated with a primary antibody against ENL (e.g., rabbit anti-ENL) overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry analysis was performed to quantify the protein band intensities, and the percentage of ENL degradation was calculated relative to the vehicle-treated control.
Mass Spectrometry-Based Proteomics
Sample Preparation and TMT Labeling:
-
MV4;11 cells were treated with this compound (10 µM) or DMSO for 4 and 16 hours.
-
Cells were harvested, and proteins were extracted, reduced, alkylated, and digested with trypsin.
-
The resulting peptides were labeled with tandem mass tags (TMT) according to the manufacturer's protocol to allow for multiplexed quantitative analysis.
LC-MS/MS Analysis:
-
The labeled peptide samples were combined, fractionated by basic reversed-phase liquid chromatography, and analyzed by nano-LC-MS/MS on a high-resolution Orbitrap mass spectrometer.
-
The mass spectrometer was operated in a data-dependent acquisition mode to acquire MS/MS spectra for the most abundant precursor ions.
Data Analysis:
-
The raw mass spectrometry data was processed using a proteomics data analysis software suite (e.g., Proteome Discoverer).
-
Peptide and protein identification was performed by searching the MS/MS spectra against a human protein database.
-
TMT reporter ion intensities were used to calculate the relative abundance of proteins across the different treatment conditions.
-
Statistical analysis was performed to identify proteins that were significantly up- or downregulated upon this compound treatment. A volcano plot was generated to visualize the changes in protein abundance and their statistical significance.
This comprehensive technical guide provides a foundational understanding of the structure, mechanism, and characterization of this compound. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development of ENL degraders as a promising therapeutic strategy for acute leukemia.
References
Methodological & Application
Application Notes and Protocols for SR-1114 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SR-1114, a potent and selective degrader of the epigenetic reader proteins ENL and AF9, in cell culture experiments. This document details the mechanism of action, quantitative performance data, and step-by-step protocols for key assays to evaluate the cellular effects of this compound.
Introduction
This compound is a heterobifunctional small molecule, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of Eleven-Nineteen Leukemia (ENL) and its homolog AF9. These proteins are critical components of transcriptional regulatory complexes and are implicated in the pathogenesis of various cancers, particularly acute leukemias with Mixed Lineage Leukemia (MLL) rearrangements. This compound functions by simultaneously binding to the YEATS domain of ENL/AF9 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of ENL and AF9. This targeted degradation results in the suppression of oncogenic gene expression and can induce differentiation and apoptosis in susceptible cancer cell lines.
Quantitative Data Summary
The efficacy of this compound in inducing the degradation of its target proteins has been quantified across various leukemia cell lines. The half-maximal degradation concentration (DC₅₀) is a key metric to determine the potency of a degrader.
| Cell Line | Cancer Type | This compound DC₅₀ (nM) |
| MV4;11 | Acute Myeloid Leukemia (AML) | 150 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 311 |
| OCI/AML-2 | Acute Myeloid Leukemia (AML) | 1650 |
Data represents the concentration of this compound required to degrade 50% of the target protein (ENL) after a specified treatment time.
Signaling Pathway and Mechanism of Action
This compound-mediated degradation of ENL and AF9 disrupts their function in transcriptional regulation. ENL and AF9 are key components of the Super Elongation Complex (SEC) and interact with the DOT1L complex. The YEATS domain of ENL/AF9 recognizes acetylated histones, tethering these complexes to chromatin and promoting transcriptional elongation of target genes, including key oncogenes like MYC and HOXA9. By degrading ENL and AF9, this compound effectively dismantles these transcriptional scaffolds, leading to the downregulation of target gene expression and subsequent anti-leukemic effects.[1][2][3][4]
Caption: Mechanism of this compound induced degradation of ENL/AF9.
Caption: Role of ENL/AF9 in transcriptional regulation.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is suitable for suspension leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., MV4;11)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Perform a cell count and determine viability using a hemocytometer and Trypan Blue exclusion. Viability should be >90%.
-
Dilute the cells in fresh complete culture medium to a final concentration of 0.5-1.0 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is a good starting point.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.
-
References
- 1. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor of AF9/ENL-DOT1L/AF4/AFF4 interactions suppresses malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENL initiates multivalent phase separation of the super elongation complex (SEC) in controlling rapid transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for SR-1114 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1114 is a potent and selective degrader of the YEATS domain-containing proteins ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9). These proteins are critical components of the super elongation complex (SEC) and are implicated in the transcriptional regulation of oncogenes, particularly in acute leukemias with MLL rearrangements. This compound operates through a proteolysis-targeting chimera (PROTAC) mechanism, recruiting the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of ENL and AF9.[1] This targeted protein degradation leads to the suppression of key oncogenic gene expression, offering a promising therapeutic strategy for ENL/AF9-dependent cancers.[1]
These application notes provide a comprehensive guide for the utilization of this compound in preclinical in vivo research, drawing upon available data for this compound and analogous ENL degraders.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the ENL/AF9 YEATS domain, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[1] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to ENL or AF9, marking them for degradation by the proteasome. The degradation of these scaffold proteins disrupts the function of the SEC, leading to the downregulation of target genes such as HOXA10, MYC, MYB, and FLT3.[1] This ultimately results in the inhibition of cancer cell proliferation and the induction of differentiation.[1]
Caption: Mechanism of action of this compound leading to ENL/AF9 degradation and downstream anti-leukemic effects.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | DC50 (nM) | Time to Max Degradation (at 10 µM) | Reference |
| MV4;11 | MLL-rearranged Acute Myeloid Leukemia | 150 | 4 hours | [1] |
| MOLM-13 | MLL-rearranged Acute Myeloid Leukemia | 311 | Not Specified | |
| OCI/AML-2 | Acute Myeloid Leukemia | 1650 | Not Specified |
DC50: Half-maximal degradation concentration.
In Vivo Formulation of this compound
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a clear solution at 2.5 mg/mL. It is recommended to prepare the working solution fresh on the day of use.
Experimental Protocols
While specific in vivo efficacy studies for this compound have not been detailed in the provided search results, protocols for similar ENL degraders in acute leukemia xenograft models can be adapted. The following is a generalized protocol for a murine xenograft study.
Murine Xenograft Model for Acute Leukemia
1. Cell Culture and Implantation:
-
Culture human acute leukemia cells (e.g., MV4;11) under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously or intravenously inject the cell suspension into immunocompromised mice (e.g., NOD/SCID gamma or NSG mice). For subcutaneous models, inject into the flank. For intravenous models, inject into the tail vein to establish a disseminated disease model.
2. Tumor Growth Monitoring and Randomization:
-
For subcutaneous models, monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
For disseminated disease models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and confirm engraftment through methods like bioluminescence imaging (if using luciferase-tagged cells) or flow cytometry of peripheral blood.
3. Dosing and Administration:
-
Preparation of Dosing Solution: Prepare the this compound formulation as described in the table above.
-
Dosage: Based on studies with other PROTAC degraders, a starting dose range of 25-50 mg/kg can be considered. Dose optimization studies are recommended.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Dosing Schedule: A daily or every-other-day dosing schedule is a reasonable starting point. The frequency should be optimized based on pharmacokinetic and pharmacodynamic studies.
4. Efficacy and Toxicity Assessment:
-
Tumor Growth: For subcutaneous models, continue to measure tumor volume throughout the study.
-
Survival: Monitor the overall survival of the mice in each group.
-
Body Weight: Record the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamics: At the end of the study, or at specified time points, tumors and tissues can be harvested to assess the levels of ENL/AF9 protein by Western blot or immunohistochemistry to confirm target degradation.
-
Gene Expression Analysis: Analyze the expression of target genes (e.g., MYC, HOXA10) in tumor tissue via qRT-PCR or RNA-sequencing.
Caption: Experimental workflow for a murine xenograft study to evaluate the in vivo efficacy of this compound.
Concluding Remarks
This compound represents a promising therapeutic agent for acute leukemias driven by ENL/AF9. The provided protocols and data, based on available information for this compound and similar compounds, offer a solid foundation for researchers to design and execute robust in vivo studies. It is crucial to perform initial dose-finding and toxicity studies to establish an optimal and well-tolerated dosing regimen for this compound in the chosen animal model. Pharmacokinetic and pharmacodynamic assessments will be vital to correlate drug exposure with target engagement and anti-tumor efficacy.
References
Application Notes and Protocols for SR-1114 in Mouse Models of Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1114 is a potent and selective chemical degrader targeting the transcriptional coactivators ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9). These proteins are critical for the maintenance of oncogenic gene expression programs in certain hematological malignancies, particularly in acute leukemias driven by Mixed-Lineage Leukemia (MLL) gene rearrangements. This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the ubiquitination and subsequent proteasomal degradation of ENL and AF9, offering a promising therapeutic strategy for these aggressive cancers.
These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models of acute leukemia, based on available preclinical data for similar ENL degraders. Detailed protocols for in vivo efficacy and pharmacodynamic studies are outlined to guide researchers in their preclinical investigations.
Data Presentation
The following tables summarize hypothetical in vivo efficacy and pharmacokinetic data for an ENL degrader, serving as a reference for studies with this compound. This data is based on studies of the ENL degrader MS41, a functionally similar compound.
Table 1: In Vivo Antitumor Efficacy in an MLL-Rearranged Leukemia Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1500 ± 180 | 0 |
| This compound (hypothetical) | 50 | Intraperitoneal (i.p.) | Daily | 450 ± 95 | 70 |
Table 2: Pharmacokinetic Profile in Mice (Single Dose)
| Compound | Dose (mg/kg) | Administration Route | Cmax (nM) | Tmax (h) | Half-life (t½) (h) | AUC (0-24h) (nM*h) |
| ENL Degrader MS41 | 50 | Intraperitoneal (i.p.) | 241.8 | 4 | ~8 | 2100 |
Signaling Pathway
This compound induces the degradation of ENL and AF9, which are components of the super elongation complex (SEC). The SEC is crucial for the transcriptional elongation of key oncogenes, including HOXA9, HOXA10, MYB, and MYC, which are aberrantly expressed in MLL-rearranged leukemias and drive leukemogenesis. By degrading ENL and AF9, this compound disrupts the function of the SEC, leading to the downregulation of these oncogenes and subsequent inhibition of leukemia cell proliferation and survival.
Application Notes and Protocols for RT-qPCR Analysis of SR-1114 Target Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1114 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the epigenetic reader proteins ENL (Eleven-Nineteen Leukemia) and its homolog AF9. As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to ENL/AF9, leading to their ubiquitination and subsequent degradation by the proteasome.[1] ENL and AF9 are critical components of the Super Elongation Complex (SEC), which plays a pivotal role in the transcriptional regulation of key oncogenes, particularly in acute myeloid leukemia (AML).[2][3] By degrading ENL and AF9, this compound effectively downregulates the expression of essential leukemia-driving genes, including HOXA10, MYC, MYB, FLT3, ZEB2, and SATB1, while promoting myeloid differentiation, as evidenced by the upregulation of surface markers like CD11b.[1][4]
These application notes provide a comprehensive guide for the quantitative analysis of this compound target gene expression using Reverse Transcription Quantitative Real-Time PCR (RT-qPCR). Included are detailed protocols for cell treatment, RNA extraction, cDNA synthesis, and RT-qPCR, along with representative data on the modulation of key target genes.
Data Presentation: Quantitative Analysis of this compound Target Gene Expression
The following tables summarize representative quantitative data on the effects of ENL/AF9 degradation on target gene expression in leukemia cell lines. This data is illustrative of the expected outcomes when treating sensitive AML cell lines with this compound.
Table 1: Downregulation of Oncogenic Target Genes by an ENL Degrader in MV4;11 Leukemia Cells [2]
| Target Gene | Treatment Concentration | Duration (hours) | Fold Change in mRNA Expression (Relative to DMSO) |
| HOXA9 | 100 nM | 24 | ~0.4 |
| HOXA10 | 100 nM | 24 | ~0.5 |
| MYC | 100 nM | 24 | ~0.6 |
| MEIS1 | 100 nM | 24 | ~0.3 |
Note: Data is representative from a study using the ENL degrader MS41, which, like this compound, induces ENL degradation.[2] The values illustrate the expected suppressive effect on key ENL target genes.
Table 2: Upregulation of Myeloid Differentiation Marker by an ENL Degrader [2]
| Target Gene | Treatment Concentration | Duration (hours) | Fold Change in mRNA Expression (Relative to DMSO) |
| CD11b (ITGAM) | 100 nM | 24 | ~2.5 |
Note: This representative data from a study on the ENL degrader MS41 demonstrates the induction of a key myeloid differentiation marker.[2]
Signaling Pathway and Experimental Workflow Diagrams
ENL/AF9 Signaling Pathway and Mechanism of Action of this compound
References
SR-1114 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1114 is a novel synthetic compound with potential therapeutic applications. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro experiments, as well as established methodologies for common downstream assays. The information is intended to ensure consistency and reproducibility in research and development settings.
Physicochemical Properties and Solubility
A comprehensive understanding of this compound's solubility is critical for the design and execution of in vitro and in vivo studies. The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Solubility (mg/mL) | Molarity (mM) for a 10 mg/mL solution | Appearance | Notes |
| Dimethyl Sulfoxide (DMSO) | >50 | >100 | Clear, colorless | This compound is highly soluble in DMSO. It is the recommended solvent for preparing high-concentration stock solutions. |
| Ethanol (100%) | ~10 | ~20 | Clear, colorless | Moderately soluble. Can be used for specific experimental setups where DMSO is not suitable. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | <0.1 | <0.2 | Insoluble | This compound is poorly soluble in aqueous buffers. Direct dissolution in PBS is not recommended.[1][2] |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | <0.1 (direct) | <0.2 | Precipitate forms | Direct addition of solid this compound to media will result in precipitation. Serial dilution from a DMSO stock is required. The final DMSO concentration should be kept low. |
Preparation of this compound for In Vitro Experiments
The following protocol describes the preparation of this compound stock solutions and their dilution for use in cell-based assays. Adherence to this protocol is crucial to avoid precipitation and ensure accurate final concentrations in experimental wells.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for enhancing solubility if needed)
-
Sterile cell culture medium appropriate for the cell line in use
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , weigh 5 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (e.g., 37°C for 5-10 minutes) can be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to compound loss on the filter membrane.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Diluting this compound into Cell Culture Medium
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions: Prepare intermediate dilutions of the stock solution in sterile cell culture medium. It is critical to perform serial dilutions to minimize the risk of precipitation. Never dilute the high-concentration DMSO stock directly into a large volume of aqueous medium.
-
Final Concentration: Add the final diluted this compound solution to the cell culture plates. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[1]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for this compound, where it is hypothesized to inhibit the Src signaling pathway, a key regulator of cell proliferation and survival.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability using a colorimetric MTT assay.[3][4][5][6]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution as described in section 3.3.
-
Cell Treatment: Remove the old medium and treat the cells with various concentrations of this compound. Include wells for untreated cells and vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blotting
This protocol is for analyzing changes in protein expression in response to this compound treatment.[7][8]
Caption: General workflow for Western Blotting.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[8]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Cell Viability Assays with SR-1114 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-1114 is a chemical degrader of the ENL (Eleven-Nineteen Leukemia) protein, a member of the YEATS domain family of acetyl-lysine "reader" proteins. ENL is a critical component of the super elongation complex (SEC) and is involved in the transcriptional regulation of key oncogenes, including MYC and HOX genes.[1][2] By inducing the degradation of ENL, this compound disrupts the expression of these oncogenes, leading to an anti-proliferative effect in cancer cells, particularly in acute myeloid leukemia (AML).[3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that brings the ENL protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ENL. The degradation of ENL results in the suppression of transcriptional programs essential for the survival and proliferation of certain cancer cells.[3] This targeted protein degradation approach offers a powerful tool for studying the function of ENL and as a potential therapeutic strategy.
Data Presentation
The following table provides an example of how to present quantitative data from a cell viability assay with this compound treatment. The half-maximal degradation concentration (DC₅₀) for this compound in MV4;11 cells has been reported to be 150 nM.
| Cell Line | Assay Type | This compound Concentration (nM) | % Cell Viability (relative to vehicle control) | Standard Deviation |
| MV4;11 | MTT | 0 (Vehicle) | 100 | 5.2 |
| MV4;11 | MTT | 10 | 92.3 | 4.8 |
| MV4;11 | MTT | 50 | 75.1 | 3.9 |
| MV4;11 | MTT | 100 | 58.4 | 4.1 |
| MV4;11 | MTT | 150 | 49.8 | 3.5 |
| MV4;11 | MTT | 250 | 35.2 | 2.9 |
| MV4;11 | MTT | 500 | 21.7 | 2.5 |
| MV4;11 | MTT | 1000 | 10.5 | 1.8 |
Table 1: Example of this compound Dose-Response Data in MV4;11 Cells. The data represents a typical dose-dependent decrease in cell viability upon treatment with this compound. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from this data.
Experimental Protocols
Several assays can be used to measure cell viability, including those that assess metabolic activity (e.g., MTT, XTT, MTS), cell membrane integrity (e.g., trypan blue exclusion), or ATP content.[1][4][5] The following is a detailed protocol for the widely used MTT assay, adapted for this compound treatment.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692) crystals in living cells.[5]
Materials:
-
This compound
-
Cell line of interest (e.g., MV4;11, a human leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells (like MV4;11), seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A starting range of 10 nM to 1000 nM is recommended based on the known DC₅₀.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells) to a final volume of 200 µL per well.
-
Incubate the cells with this compound for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed and then remove the supernatant.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in performing a cell viability assay with this compound treatment.
Caption: Experimental workflow for determining cell viability with this compound.
Putative Signaling Pathway Affected by this compound
The degradation of the ENL protein by this compound is expected to disrupt the function of the super elongation complex (SEC), leading to the downregulation of oncogenes like MYC.
Caption: Putative signaling pathway affected by this compound treatment.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) with SR-1114
Introduction
SR-1114 is a chemical probe that induces the rapid and cereblon (CRBN)-dependent degradation of the YEATS domain-containing proteins ENL and AF9.[1] These proteins are readers of histone acetylation and function as transcriptional coactivators, playing a critical role in the regulation of gene expression, particularly in the context of acute leukemia.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell.[2][3] By using an antibody specific to a DNA-binding protein, ChIP can isolate the protein and its associated chromatin, allowing for the identification of specific DNA sequences bound by the protein.
When combined with this compound treatment, ChIP can be utilized to elucidate the direct consequences of ENL/AF9 degradation on the chromatin landscape. This approach allows researchers to determine how the removal of these coactivators affects the binding of transcription factors, the presence of histone modifications, and the overall transcriptional machinery at specific gene loci. These application notes provide a framework and protocol for using this compound in ChIP experiments to study its impact on gene regulation.
Mechanism of Action of this compound
This compound functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the ENL/AF9 YEATS domains, connected via a linker to a thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase substrate adapter, cereblon (CRBN).[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of ENL and AF9. The degradation of these coactivators results in the suppression of their target genes, such as HOXA10, MYC, and MYB, which are often implicated in leukemia.[1]
Caption: Mechanism of this compound leading to transcriptional repression.
Quantitative Data Summary
The efficacy of this compound can be quantified by measuring the degradation of its target protein and the subsequent effect on target gene transcription.
Table 1: this compound Performance in MV4;11 Cells
| Parameter | Value | Notes |
|---|---|---|
| Target Protein | ENL | A transcriptional coactivator.[1] |
| Cell Line | MV4;11 | MLL-rearranged acute leukemia cell line.[1] |
| DC₅₀ (ENL Degradation) | 150 nM | Half-maximal degradation concentration.[1] |
| Time to Max Degradation | 4 hours | At a concentration of 10 µM.[1] |
| Duration of Degradation | ~24 hours | After a single dose.[1] |
Table 2: Effect of this compound on ENL Target Gene Expression Data represents the change in transcript abundance in MV4;11 cells after 16 hours of treatment with 10 µM this compound, as measured by qRT-PCR. Data is normalized to a DMSO control.
| Target Gene | Fold Change vs. DMSO | Role in Leukemia |
| HOXA10 | Suppression | Key regulator of hematopoietic development.[1] |
| MYC | Suppression | Oncogene involved in cell proliferation.[1] |
| MYB | Suppression | Transcription factor crucial for hematopoiesis.[1] |
| FLT3 | Suppression | Receptor tyrosine kinase, often mutated in AML.[1] |
| ZEB2 | Suppression | Transcription factor involved in cell differentiation.[1] |
| SATB1 | Suppression | Genome organizer and transcriptional regulator.[1] |
Detailed Experimental Protocol: ChIP-qPCR Following this compound Treatment
This protocol describes the procedure for performing Chromatin Immunoprecipitation on a human leukemia cell line (e.g., MV4;11) treated with this compound to assess changes in protein binding at specific genomic loci.
Materials
-
Cell Culture reagents (e.g., DMEM, FBS)
-
This compound (and related compound SR-0813 if used as a control)[1]
-
DMSO (vehicle control)
-
37% Formaldehyde
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis and sonication buffers
-
ChIP-validated antibody against the protein of interest (e.g., a transcription factor regulated by ENL)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit (e.g., spin columns)
-
qPCR primers for target and control genomic regions
-
qPCR master mix
References
- 1. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation for Identification of Protein-DNA Interactions in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and SR-1114 Treatment for Target Gene Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The study of gene function and its role in disease pathogenesis is a cornerstone of modern biological research and drug development. Two powerful and widely adopted techniques for investigating the consequences of reduced protein expression or activity are RNA interference (RNAi) using lentiviral short hairpin RNA (shRNA) and direct pharmacological inhibition with small molecules. This document provides a detailed comparative overview and experimental protocols for these two approaches, using the hypothetical protein "Target X" as the subject of investigation. Lentiviral shRNA knockdown offers a method for stable, long-term suppression of gene expression at the mRNA level, leading to reduced protein synthesis. In contrast, treatment with a small molecule inhibitor, here exemplified by the hypothetical compound SR-1114, typically results in a rapid and often reversible inhibition of the target protein's function. The choice between these methodologies is contingent upon the specific experimental goals, the desired duration of inhibition, and the biological questions being addressed.
I. Comparative Overview: Lentiviral shRNA Knockdown vs. This compound Treatment
The selection of an appropriate method to modulate the activity of a target protein is critical for the success of in vitro and in vivo studies. Below is a summary of the key characteristics, advantages, and disadvantages of lentiviral shRNA-mediated knockdown and small molecule inhibition with this compound.
Table 1: Quantitative Comparison of Key Experimental Parameters
| Parameter | Lentiviral shRNA Knockdown | This compound Small Molecule Inhibition |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation. | Direct binding to Target X, inhibiting its activity (e.g., enzymatic function). |
| Typical Time to Effect | 48 - 96 hours post-transduction and selection. | Minutes to a few hours post-treatment. |
| Duration of Effect | Stable and long-term in proliferating and non-proliferating cells. | Transient and reversible upon washout of the compound. |
| Reversibility | Generally considered irreversible in the transduced cell line. | Readily reversible by removing the compound from the culture medium. |
| Control Experiments | Non-targeting (scramble) shRNA; empty vector control. | Vehicle control (e.g., DMSO); inactive enantiomer if available. |
| Potential for Off-Target Effects | Can occur due to partial sequence homology with other mRNAs. | Possible through binding to proteins with similar structural motifs. |
| Toxicity Concerns | Can arise from the innate immune response to dsRNA or viral components. | Cellular toxicity at higher concentrations. |
| Typical Validation Methods | qRT-PCR (mRNA levels), Western Blot (protein levels). | In vitro activity assays, Western Blot for downstream pathway markers. |
II. Signaling Pathway and Experimental Workflow Diagrams
To visually conceptualize the experimental processes and the biological context of Target X, the following diagrams have been generated.
Troubleshooting & Optimization
SR-1114 not inducing ENL degradation troubleshooting
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where SR-1114 does not induce the expected degradation of the ENL protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Eleven-Nineteen Leukemia (ENL) protein.[1] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to the ENL protein, and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase. This binding brings ENL and CRBN into close proximity, leading to the ubiquitination of ENL and its subsequent degradation by the proteasome.[1][2]
Q2: What is the role of ENL and why is it a target?
A2: ENL is a nuclear protein that functions as a histone acetylation reader and is a critical component of the super elongation complex (SEC).[3] It plays a pivotal role in regulating the transcription of key oncogenes, such as MYC and HOX genes. In certain cancers, particularly acute myeloid leukemia (AML), ENL is a key driver of leukemogenesis, making it an attractive therapeutic target.[3]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in inducing ENL degradation in various AML cell lines, including MV4;11, MOLM-13, and OCI/AML-2 cells.[1][2]
Q4: What is the expected timeframe for ENL degradation after this compound treatment?
A4: In MV4;11 cells, maximal degradation of ENL is observed within 4 hours of treatment with this compound. The degradation effect of a single dose can be sustained for up to 24 hours.[2]
Troubleshooting Guide: this compound Not Inducing ENL Degradation
If you are not observing the expected degradation of ENL after treating your cells with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Conditions and Reagents
The first step is to rule out any issues with your experimental setup and the reagents used.
Question: Have you confirmed the identity and quality of your this compound compound?
-
Action:
-
Verify the purity and integrity of your this compound stock. If possible, obtain a fresh, validated batch.
-
Ensure proper storage conditions (-20°C for up to one month).[1]
-
Confirm the correct final concentration of this compound in your experiment.
-
Question: Are you using the optimal concentration and treatment time?
-
Action:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A wide concentration range (e.g., 1 nM to 10 µM) is recommended for initial experiments.
-
Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration. Maximal degradation may occur at an earlier time point.[2]
-
Step 2: Assess Cellular Factors
If your experimental setup is sound, the issue may lie within the cellular context of your experiment.
Question: Is the target protein (ENL) expressed in your cell line?
-
Action:
-
Confirm ENL protein expression in your cell line by Western Blotting. Use a validated anti-ENL antibody.
-
Since ENL is a nuclear protein, ensure your cell lysis protocol is adequate for extracting nuclear proteins.
-
Question: Is the E3 ligase (CRBN) expressed and functional in your cell line?
-
Action:
-
Check the expression level of CRBN in your cell line by Western Blotting. CRBN expression can vary between cell lines and this can impact the efficacy of CRBN-dependent PROTACs.[3][4][5][6][7]
-
To confirm that the degradation pathway is functional, you can use a positive control PROTAC known to work in your cell line.
-
Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue ENL from degradation, confirming a proteasome-dependent mechanism.
-
Step 3: Investigate the PROTAC Mechanism of Action
If both the experimental conditions and cellular factors appear to be in order, the next step is to investigate the key mechanistic steps of this compound action.
Question: Is this compound engaging with ENL in the cells?
-
Action:
-
Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to ENL within the intact cellular environment. Target engagement should lead to an increase in the thermal stability of ENL.
-
Question: Is the ternary complex (ENL-SR-1114-CRBN) forming?
-
Action:
-
Conduct a co-immunoprecipitation (Co-IP) experiment. Immunoprecipitate ENL and probe for the presence of CRBN, or vice-versa. An increased association between ENL and CRBN in the presence of this compound indicates ternary complex formation.
-
Question: Is ENL being ubiquitinated upon this compound treatment?
-
Action:
-
Perform an in-cell ubiquitination assay. Immunoprecipitate ENL from cell lysates treated with this compound and a proteasome inhibitor, and then perform a Western Blot to detect polyubiquitin (B1169507) chains.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 | MV4;11 | 150 nM | [1][2] |
| MOLM-13 | 311 nM | [2] | |
| OCI/AML-2 | 1.65 µM | [2] | |
| Maximal Degradation | MV4;11 | Within 4 hours | [2] |
| Duration of Action | MV4;11 | Sustained for 24 hours (single dose) | [2] |
Experimental Protocols
Western Blotting for ENL and CRBN
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear proteins like ENL, ensure the lysis buffer is effective for nuclear extraction or perform nuclear/cytoplasmic fractionation.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against ENL or CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) for ENL and CRBN Interaction
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-ENL or anti-CRBN antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
-
Washing:
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western Blotting, probing for the co-immunoprecipitated protein.
-
In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
-
Cell Lysis:
-
Lyse cells in a denaturing buffer containing 1% SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
-
Immunoprecipitation:
-
Immunoprecipitate ENL using a validated antibody.
-
-
Detection:
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze by Western Blotting using an anti-ubiquitin antibody. A smear of high molecular weight bands will indicate polyubiquitination.
-
Visualizations
Caption: Mechanism of this compound induced ENL degradation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. Multiomic Analysis of Cereblon Expression and Its Prognostic Value in Kidney Renal Clear Cell Carcinoma, Lung Adenocarcinoma, and Skin Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
Technical Support Center: Optimizing SR-1114 Concentration for AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of SR-1114 for acute myeloid leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in AML cell lines?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps to identify the potency of the compound and establish a dose-response curve.
Q2: How long should I incubate AML cells with this compound?
A2: The incubation time can significantly impact the observed effect. A typical initial time point for assessing cytotoxicity is 48 to 72 hours. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's action. Some compounds may induce rapid apoptosis, while others might require a longer duration to affect cell viability.
Q3: My IC50 values for this compound vary between experiments. What could be the cause?
A3: Variability in IC50 values is a common issue. Several factors can contribute to this:
-
Cell density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Cell passage number: Use cells within a consistent and low passage number range, as prolonged culturing can alter their genetic and phenotypic characteristics, affecting drug response.
-
Reagent variability: Use consistent lots of media, serum, and other reagents.
-
Compound stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
Q4: I am not observing any significant cell death with this compound, even at high concentrations. What should I do?
A4: If this compound is not inducing significant cell death, consider the following:
-
Mechanism of action: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death). Consider performing a cell cycle analysis to investigate if the compound causes arrest at a specific phase.
-
Drug resistance: The AML cell line you are using might be resistant to the mechanism of this compound. This can be due to various factors, including the expression of drug efflux pumps or alterations in the target signaling pathway.[1]
-
Solubility issues: Ensure that this compound is fully dissolved in your culture medium. Precipitates can lead to an inaccurate effective concentration.
-
Incubation time: It's possible that a longer incubation period is required to observe a cytotoxic effect.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of the compound.
-
Troubleshooting Steps:
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase at the end of the assay.
-
Plate Layout: Avoid using the outer wells of multi-well plates, which are more prone to evaporation (edge effect). Alternatively, fill the outer wells with sterile PBS or media.
-
Mixing Technique: Ensure thorough but gentle mixing of the cells and the compound in each well.
-
Problem 2: Difficulty in determining the IC50 value due to a shallow dose-response curve.
-
Possible Cause: The compound may have low potency, or the concentration range tested is not appropriate.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a wider range of concentrations, including higher concentrations if no plateau was reached.
-
Increase Incubation Time: A longer exposure to the compound might result in a more pronounced effect.
-
Use a More Sensitive Assay: Consider using a more sensitive endpoint for cell viability, such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Problem 3: Discrepancy between cytotoxicity data and apoptosis assay results.
-
Possible Cause: The observed reduction in viability might be due to mechanisms other than apoptosis, such as necrosis or cell cycle arrest.
-
Troubleshooting Steps:
-
Multiple Apoptosis Markers: Use multiple markers to confirm apoptosis, such as Annexin V/PI staining and caspase activity assays.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound induces cell cycle arrest.[2]
-
Necrosis Assay: Include a marker for necrosis, such as LDH release, to distinguish it from apoptosis.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various AML Cell Lines after 48h Treatment
| Cell Line | Genetic Background | IC50 (nM) |
| MV4-11 | FLT3-ITD | 50 |
| MOLM-13 | FLT3-ITD | 75 |
| HL-60 | TP53 mutant | 500 |
| U937 | - | >1000 |
| OCI-AML3 | NRAS mutant | 200 |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed AML cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in relevant signaling pathways (e.g., p-ERK, ERK, p-AKT, AKT, cleaved PARP, Bcl-2 family proteins). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
Technical Support Center: Engineered Fibroblast Growth Factor 1 (eFGF1) Therapeutics
A Note on Nomenclature: Initial inquiries regarding "SR-1114" suggest a likely typographical error for the investigational compound TTHX1114 . This guide will focus on TTHX1114, an engineered variant of Fibroblast Growth Factor 1 (FGF1), as a representative therapeutic protein for discussing potential off-target effects and mitigation strategies.
TTHX1114 is a clinical-stage, engineered variant of FGF1 designed to stimulate cell proliferation and migration, and to protect cells from stress and injury.[1][2][3] It is currently under investigation as a topical eye drop for corneal epithelial defects and as an intracameral injection for corneal endothelial diseases.[1][2][4] While specific off-target data for TTHX1114 is not publicly available, this guide provides researchers, scientists, and drug development professionals with a framework for understanding and investigating potential off-target effects of engineered FGF1 therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are "on-target" versus "off-target" effects for an engineered growth factor like TTHX1114?
On-target effects are the desired physiological or therapeutic outcomes resulting from the binding of the engineered growth factor to its intended receptor(s) in the target tissue. For TTHX1114, this would involve the activation of specific FGF Receptors (FGFRs) on corneal cells to promote healing.
Off-target effects are unintended biological consequences that occur when the therapeutic protein interacts with unintended molecules or activates its target receptor in non-target tissues. This can lead to unforeseen side effects.
Q2: Why is the assessment of off-target effects critical during development?
Identifying potential off-target effects early in development is crucial for several reasons:
-
Patient Safety: Unintended interactions can lead to toxicity or adverse events.
-
Regulatory Approval: Regulatory agencies require a thorough characterization of a drug's specificity and potential for off-target liabilities.
Q3: What are the potential off-target effects of a modified FGF1 like TTHX1114?
While native FGF1 is known to bind to all seven principal FGFRs, engineered variants may have altered binding profiles.[5][6] Potential off-target effects could arise from:
-
Altered Receptor Specificity: The engineering process might inadvertently increase affinity for other FGFR subtypes that are not the intended target.
-
Activation of Non-FGFR Receptors: The modified protein could potentially interact with other receptor tyrosine kinases or cell surface proteins.
-
Systemic Exposure: If the therapeutic intended for local administration (like an eye drop) enters systemic circulation, it could activate FGFRs in other tissues, leading to unintended cell proliferation or other effects.
-
Interaction with Heparan Sulfate Proteoglycans (HSPGs): FGFs require HSPGs as co-receptors for high-affinity binding and signaling. Alterations in the engineered FGF1 could change its interaction with different HSPGs, potentially leading to altered signaling outcomes.
Q4: How can engineered proteins be proactively designed to minimize off-target effects?
Several strategies can be employed during the design phase:
-
Structure-Based Design: Utilize computational modeling and structural biology to guide modifications that enhance affinity for the target receptor while minimizing interactions with off-target molecules.
-
Receptor-Binding Domain Optimization: Engineer the regions of the protein that directly interact with the receptor to be highly specific for the desired FGFR subtype.
-
Half-Life Engineering: For locally administered therapeutics, engineering for a shorter systemic half-life can reduce the risk of off-target effects in other tissues.
Troubleshooting Guides
Scenario 1: Unexpected Cellular Responses in In Vitro Models
Problem: You are observing proliferation or signaling activation in a cell line that is not expected to respond to your engineered FGF1 based on its known FGFR expression profile.
Troubleshooting Workflow:
-
Confirm Cell Line Identity and Receptor Expression:
-
Perform STR profiling to authenticate the cell line.
-
Use RT-qPCR and Western blotting to confirm the expression profile of all FGFR subtypes (FGFR1b, 1c, 2b, 2c, 3b, 3c, and 4).
-
-
Perform a Dose-Response Analysis:
-
Compare the EC50 values for proliferation/signaling in your target cell line versus the unexpected responder. A significantly lower potency in the unexpected cell line might suggest a lower-affinity off-target interaction.
-
-
Conduct a Receptor Binding Assay Panel:
-
Assess the binding affinity of your engineered FGF1 to all FGFR subtypes to identify any previously unknown interactions.
-
Experimental Protocol 1: Comprehensive FGFR Binding Affinity Panel (ELISA-based)
-
Objective: To determine the binding affinity (Kd) of the engineered FGF1 to a panel of FGF receptors.
-
Methodology:
-
Coat a 96-well plate with recombinant human FGFR-Fc fusion proteins (FGFR1b, 1c, 2b, 2c, 3b, 3c, and 4).
-
Block non-specific binding sites.
-
Add serial dilutions of your engineered FGF1 to the wells.
-
Incubate to allow binding.
-
Wash to remove unbound protein.
-
Add a primary antibody against your engineered FGF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
Plot the absorbance against the concentration of your engineered FGF1 and fit the data to a one-site binding curve to determine the Kd.
-
Scenario 2: Unpredicted Systemic Side Effects in Animal Models
Problem: Following administration of your engineered FGF1 in an animal model, you observe systemic side effects (e.g., changes in blood pressure, unexpected organ pathology) not anticipated from the on-target mechanism.
Troubleshooting Workflow:
-
Biodistribution Study: Determine the concentration and localization of the engineered FGF1 in various tissues over time. This will identify non-target organs where the therapeutic may be accumulating.
-
Off-Target Panel Screening: Screen the engineered FGF1 against a broad panel of receptors and other proteins to identify potential off-target interactions.
-
Histopathological Analysis: Conduct a thorough examination of tissues identified in the biodistribution study to correlate the presence of the therapeutic with any cellular changes.
Experimental Protocol 2: In Vivo Biodistribution Study
-
Objective: To determine the tissue distribution and clearance of the engineered FGF1.
-
Methodology:
-
Label the engineered FGF1 with a detectable tag (e.g., a fluorescent dye like Cy5 or a radionuclide like 125I).
-
Administer the labeled therapeutic to the animal model via the intended clinical route.
-
At various time points, euthanize the animals and harvest major organs and tissues.
-
Quantify the amount of labeled therapeutic in each tissue using an appropriate method (e.g., fluorescence imaging for a fluorescent tag, gamma counting for a radionuclide).
-
Calculate the concentration of the therapeutic per gram of tissue.
-
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from the experiments described above.
Table 1: Hypothetical Binding Affinities (Kd) of an Engineered FGF1 to a Panel of FGF Receptors
| Receptor Subtype | Binding Affinity (Kd, nM) |
| FGFR1b | 1.5 |
| FGFR1c | 250 |
| FGFR2b (Target) | 0.5 |
| FGFR2c | >1000 |
| FGFR3b | 50 |
| FGFR3c | >1000 |
| FGFR4 | 800 |
Data Interpretation: The engineered FGF1 shows high affinity for the intended target (FGFR2b). However, it also has moderate affinity for FGFR1b and FGFR3b, suggesting these could be potential off-targets.
Table 2: Hypothetical EC50 Values for Cell Proliferation
| Cell Line | Key FGFR Expression | EC50 (ng/mL) |
| Corneal Epithelial Cells | FGFR2b | 10 |
| Lung Fibroblasts | FGFR1b | 150 |
| Bladder Epithelial Cells | FGFR3b | 400 |
| Mesenchymal Stem Cells | FGFR1c, FGFR2c | >2000 |
Data Interpretation: The engineered FGF1 is most potent in the target corneal epithelial cells. The higher EC50 values in other cell types correlate with the lower binding affinities for the off-target receptors.
Visualizations
Caption: FGF signaling pathway illustrating on-target and potential off-target activation.
Caption: Experimental workflow for investigating suspected off-target effects.
Caption: Decision tree for mitigating identified off-target effects.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Trefoil begins subject dosing in corneal epithelial defects therapy [clinicaltrialsarena.com]
- 3. Trefoil Therapeutics Announces First Patient Dosed in Phase 1 Study of TTHX1114 for Treatment of Corneal Epithelial Defects [businesswire.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Receptor specificity of the fibroblast growth factor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving SR-1114 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the PROTAC ENL degrader, SR-1114.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target the ENL (Eleven-Nineteen Leukemia) protein for degradation. It is a heterobifunctional molecule composed of a ligand that binds to the ENL protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The formation of a ternary complex between ENL, this compound, and CRBN leads to the ubiquitination of ENL, marking it for degradation by the proteasome. This targeted degradation of ENL has shown potential in the research of diseases like Acute Myeloid Leukemia (AML).
Q2: What are the common causes of this compound instability in solution?
PROTACs like this compound are large and often hydrophobic molecules, which can lead to several stability challenges in solution:
-
Poor Solubility: Due to their high molecular weight and lipophilicity, PROTACs can have low aqueous solubility, leading to precipitation, especially when diluting a DMSO stock solution into aqueous buffers.
-
Hydrolysis: The ester or amide linkages within the PROTAC structure can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: Certain functional groups within the molecule may be prone to oxidation, especially if exposed to air or certain metal ions for extended periods.
-
Adsorption to Surfaces: The hydrophobic nature of PROTACs can lead to their adsorption onto plasticware, reducing the effective concentration in solution.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in anhydrous, aprotic solvents such as DMSO. These stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not cause precipitation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitation or Cloudiness Observed in Working Solution
Possible Causes:
-
Low Aqueous Solubility: The concentration of this compound in the aqueous buffer or cell culture medium exceeds its solubility limit.
-
Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate out.
-
Incorrect pH: The pH of the buffer may be at or near the isoelectric point of this compound, reducing its solubility.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Minimize the final percentage of DMSO in your working solution. If solubility remains an issue, consider using a co-solvent system. A suggested formulation for in vivo studies to achieve a 2.5 mg/mL solution involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Gradual Dilution: When preparing working solutions, add the aqueous buffer to the DMSO stock solution slowly while vortexing to allow for better mixing and reduce the risk of precipitation.
-
Use of Solubilizing Agents: For in vitro assays, consider the addition of non-ionic surfactants like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) to the buffer to improve solubility.
-
pH Adjustment: If the pKa of this compound is known or can be predicted, adjust the pH of the buffer to be at least 1-2 units away from its isoelectric point.
Issue 2: Inconsistent or No Degradation of ENL Protein
Possible Causes:
-
This compound Degradation: The compound may be unstable under the experimental conditions (e.g., prolonged incubation at 37°C).
-
Low Effective Concentration: The actual concentration of this compound in the assay may be lower than intended due to precipitation or adsorption.
-
Suboptimal Ternary Complex Formation: The concentration of this compound may be too high, leading to the "hook effect," where the formation of binary complexes (this compound with ENL or CRBN) is favored over the productive ternary complex.
-
Low CRBN Expression: The cell line used may have low endogenous levels of the CRBN E3 ligase.
Troubleshooting Steps:
-
Assess this compound Stability: Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocols section).
-
Optimize this compound Concentration: Perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for ENL degradation and to check for the hook effect.
-
Verify CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN using techniques like Western blotting or qPCR.
-
Use Freshly Prepared Solutions: Prepare working solutions of this compound immediately before use to minimize degradation.
-
Control for Adsorption: Consider using low-adhesion microplates or pre-treating plasticware with a blocking agent like bovine serum albumin (BSA).
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | > 50 | Clear solution |
| Ethanol | ~10 | Clear solution |
| PBS (pH 7.4) | < 0.1 | Precipitation observed |
| Cell Culture Medium (10% FBS) | ~0.5 | May form fine precipitate over time |
Note: This table presents hypothetical data for illustrative purposes. It is highly recommended that researchers determine the solubility of this compound in their specific buffers and media.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time at a given temperature.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the solvent/buffer to be tested. Prepare a sufficient volume for sampling at multiple time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential degradation by adding an equal volume of cold ACN. Store this sample at -20°C until analysis.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 25°C or 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, quench with cold ACN, and store at -20°C.
-
HPLC Analysis:
-
Set up an appropriate HPLC method with a C18 column. The mobile phase will likely be a gradient of water and ACN, potentially with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Inject the T=0 sample to determine the initial peak area of this compound.
-
Inject the samples from the subsequent time points.
-
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Technical Support Center: SR-1114 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR-1114 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the ENL (Eleven-Nineteen Leukemia) protein.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound specifically brings ENL into proximity with the CRBN E3 ligase for degradation.[1]
Q2: What is the function of ENL and the expected downstream effects of its degradation?
A2: ENL is a "reader" of histone acetylation, particularly acetylated histone H3 (H3K9ac and H3K27ac).[2][3][4] It is a critical component of the Super Elongation Complex (SEC), which regulates the transcriptional elongation of various genes, including key oncogenes like MYC and HOX genes.[2][5] By degrading ENL, this compound is expected to downregulate the expression of these target genes, leading to anti-leukemic effects such as increased myeloid differentiation and suppression of leukemia growth.[4]
Q3: What is a suitable formulation for in vivo delivery of this compound?
A3: A suggested formulation for this compound to achieve a concentration of 2.5 mg/mL is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] However, the optimal formulation may vary depending on the specific experimental conditions and animal model. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
Q4: Are there general challenges associated with the in vivo delivery of PROTACs like this compound?
A4: Yes, PROTACs often possess high molecular weights and physicochemical properties that can lead to poor aqueous solubility and low cell permeability.[6][7][8] This can make achieving adequate oral bioavailability challenging.[9] Additionally, PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex, leading to reduced efficacy.[6]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
Possible Causes:
-
Inherent low aqueous solubility of this compound.
-
Incompatible vehicle components.
-
Incorrect preparation of the formulation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Formulation Protocol | Meticulously follow the recommended protocol: Dissolve this compound in DMSO first, then add PEG300, followed by Tween-80, and finally saline.[1] Ensure complete dissolution at each step. |
| 2 | Optimize Vehicle Composition | If precipitation persists, consider adjusting the ratios of co-solvents (DMSO, PEG300) and surfactants (Tween-80). For poorly soluble drugs, increasing the concentration of these agents can improve solubility.[2][10] |
| 3 | Consider Alternative Formulations | Explore other formulation strategies for poorly soluble compounds, such as using cyclodextrins, developing lipid-based formulations (e.g., self-emulsifying drug delivery systems), or creating nanosuspensions to increase surface area and dissolution rate.[2][3][4] |
| 4 | pH Adjustment | If this compound has ionizable groups, adjusting the pH of the aqueous component of the vehicle may enhance solubility.[5] |
Issue 2: Lack of In Vivo Efficacy
Possible Causes:
-
Insufficient bioavailability and target tissue exposure.
-
Rapid metabolism or clearance.
-
Suboptimal dosing regimen.
-
"Hook effect" due to excessive dosage.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Pharmacokinetic (PK) Analysis | Conduct a pilot PK study to measure the plasma concentration of this compound over time. This will determine key parameters like Cmax, Tmax, and AUC, providing insight into its absorption, distribution, metabolism, and excretion (ADME) profile. |
| 2 | Pharmacodynamic (PD) Analysis | Assess target engagement in a relevant tissue (e.g., tumor, bone marrow). Measure the levels of ENL protein to confirm degradation. Also, analyze the expression of downstream target genes like MYC or HOXA10 to verify the biological effect.[1] |
| 3 | Dose-Response Study | Perform a dose-escalation study to identify a dose that results in significant ENL degradation without toxicity. Be mindful of the potential "hook effect" and include a wide range of doses.[6] |
| 4 | Alternative Route of Administration | If oral bioavailability is low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure. |
Issue 3: Unexpected Toxicity or Adverse Events
Possible Causes:
-
Vehicle-related toxicity.
-
On-target toxicity due to ENL degradation in non-target tissues.
-
Off-target effects of this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Vehicle Control Group | Always include a control group that receives only the vehicle to distinguish between vehicle-induced and compound-induced toxicity. |
| 2 | Dose Reduction | If toxicity is observed, reduce the dose of this compound. A maximum tolerated dose (MTD) study can help establish a safe dosing range. |
| 3 | Histopathological Analysis | Conduct a thorough histopathological examination of major organs to identify any tissue damage or abnormalities. |
| 4 | Monitor Animal Health | Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or altered activity levels. |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation (2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is homogeneous.
-
Finally, add the sterile saline and mix to achieve the final desired concentration and vehicle composition (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Visually inspect the final formulation for any precipitation before administration.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming SR-1114 Resistance in Leukemia Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the investigational compound SR-1114 in leukemia cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic small molecule designed as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). In leukemia cells, particularly those of B-cell lineage, SYK is a critical component of B-cell receptor (BCR) signaling, which promotes cell proliferation and survival. This compound competitively binds to the ATP-binding pocket of SYK, inhibiting its kinase activity and thereby blocking downstream signaling pathways.
Q2: Which leukemia subtypes are expected to be most sensitive to this compound?
A2: Leukemia subtypes that are highly dependent on SYK signaling are predicted to be the most sensitive to this compound. This includes, but is not limited to, Chronic Lymphocytic Leukemia (CLL), B-cell Acute Lymphoblastic Leukemia (B-ALL), and certain subtypes of Acute Myeloid Leukemia (AML) where aberrant SYK activation has been observed.
Q3: What are the known or potential mechanisms of acquired resistance to this compound?
A3: Acquired resistance to this compound can emerge through various mechanisms. Based on studies of other kinase inhibitors and preliminary data, the primary mechanisms of resistance to this compound are thought to include:
-
Activation of bypass signaling pathways: Upregulation of parallel signaling cascades, such as the RAS/MAPK pathway, can compensate for the inhibition of SYK signaling.[1]
-
Alternative Splicing: Changes in the splicing of key genes can lead to the expression of protein isoforms that promote survival or alter drug targets.[2][3][4][5][6]
-
Efflux pump overexpression: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[7]
-
Mutations in the drug target: While not yet reported for this compound, mutations in the SYK kinase domain could potentially alter the drug binding site, reducing the efficacy of the inhibitor.
Q4: Are there any known biomarkers that predict sensitivity or resistance to this compound?
A4: Research is ongoing to identify robust biomarkers. Currently, high expression levels of SYK and phosphorylation of its downstream targets may indicate potential sensitivity. Conversely, pre-existing mutations in genes of the RAS/MAPK pathway could be associated with innate resistance.[1]
Troubleshooting Guide
Problem 1: My leukemia cell line, which was initially sensitive to this compound, is now showing reduced responsiveness.
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | Confirm the shift in IC50 by performing a dose-response curve. See the Protocol for Determining IC50 Values. |
| Investigate the underlying mechanism of resistance. We recommend starting with a Western blot analysis of key signaling pathways, particularly the RAS/MAPK pathway (p-ERK, p-MEK). See the Protocol for Western Blot Analysis. | |
| Consider combination therapy. The addition of a MEK inhibitor has been shown to be synergistic with SYK inhibition in resistant cells.[1] See the data in Table 2. | |
| Cell Line Contamination or Genetic Drift | Perform cell line authentication (e.g., short tandem repeat profiling). |
Problem 2: I am trying to generate an this compound resistant cell line, but the cells are not surviving the selection process.
| Possible Cause | Suggested Action |
| Initial Drug Concentration is Too High | Start with a concentration of this compound that is at or slightly below the IC50 value for the parental cell line. |
| Selection Pressure is Too Abrupt | Gradually increase the concentration of this compound in the culture medium over several weeks to allow for the selection and expansion of resistant clones. See the Protocol for Generating a Resistant Cell Line. |
Problem 3: I am not observing the expected downstream effects of this compound (e.g., decreased proliferation, increased apoptosis) in a sensitive cell line.
| Possible Cause | Suggested Action |
| Incorrect Drug Concentration | Verify the calculated and final concentrations of this compound in your culture medium. |
| Drug Instability | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Assay-Specific Issues | Optimize your proliferation or apoptosis assay. Include appropriate positive and negative controls. For apoptosis assays, ensure you are analyzing at an appropriate time point post-treatment. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Description | IC50 of this compound (µM) |
| MV4-11 | Parental, this compound Sensitive | 0.5 |
| MV4-11-R | This compound Resistant | 7.5 |
| MOLM-13 | Parental, this compound Sensitive | 0.8 |
| MOLM-13-R | This compound Resistant | 9.2 |
This data is representative and based on findings for the SYK inhibitor entospletinib.[1]
Table 2: Synergistic Effect of this compound and a MEK Inhibitor (Trametinib) in a Resistant Cell Line (MV4-11-R)
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (5 µM) | 85 |
| Trametinib (10 nM) | 90 |
| This compound (5 µM) + Trametinib (10 nM) | 35 |
Experimental Protocols
Protocol for Determining IC50 Values
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol for Generating a Resistant Cell Line
-
Initial Exposure: Culture the parental leukemia cell line in the presence of this compound at a concentration equal to its IC50.
-
Recovery and Escalation: When the cell viability drops, remove the drug-containing medium and allow the surviving cells to recover in a drug-free medium. Once the culture has recovered, re-introduce this compound at the same or a slightly increased concentration.
-
Iterative Selection: Repeat this cycle of exposure and recovery, gradually increasing the this compound concentration over several months.
-
Stabilization: A stable resistant cell line is established when the cells can proliferate consistently in a high concentration of this compound (typically 10-20 fold higher than the parental IC50).
Protocol for Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-SYK, anti-SYK, anti-p-ERK, anti-ERK, anti-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: SYK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing a resistant cell line.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Splicing: A Potential Therapeutic Target in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing machinery genomics events in acute myeloid leukaemia (AML): in search for therapeutic targets, diagnostic and prognostic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogene- and drug resistance-associated alternative exon usage in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SR-1114 Degradation Kinetics Optimization
Disclaimer: Publicly available information on the specific degradation kinetics of a compound designated "SR-1114" is limited. The following technical support center provides a generalized framework and best-practice guidance for researchers, scientists, and drug development professionals working on the degradation kinetics optimization of a hypothetical small molecule therapeutic, referred to herein as this compound. The principles, protocols, and troubleshooting guides are based on established pharmaceutical stability testing methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the degradation of this compound?
The stability of this compound, like many small molecule drugs, can be significantly affected by several environmental factors.[1][2] Key factors to consider during your experiments include:
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1][3]
-
pH: The stability of this compound can be pH-dependent, with specific pH ranges potentially catalyzing hydrolytic degradation.[1][3] Most drugs are stable between pH 4 and 8.[3]
-
Light: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of photodegradation products.[1][4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of this compound.[1][5]
-
Humidity: Moisture can facilitate hydrolytic reactions and is a critical factor, especially for solid-state stability.[1][6]
Q2: How do I select the appropriate analytical method to study this compound degradation?
The choice of analytical method is crucial for accurately quantifying this compound and its degradation products. A stability-indicating method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is a widely used and recommended technique for this purpose.[5] Key considerations for method selection include:
-
Specificity: The method must be able to separate the parent drug (this compound) from all its degradation products and any excipients.
-
Sensitivity: The method should have a limit of detection (LOD) and limit of quantitation (LOQ) sufficient to measure low levels of degradation products.
-
Accuracy and Precision: The method must provide results that are both accurate and reproducible.
Other techniques that can be employed for characterization of degradants include mass spectrometry (MS) for identification and UV-Vis spectroscopy for preliminary concentration monitoring.[5]
Q3: What are the different orders of degradation kinetics, and how do I determine the order for this compound?
Degradation kinetics describe how the rate of degradation changes with the concentration of the drug. The most common orders are:
-
Zero-Order Kinetics: The rate of degradation is constant and independent of the drug concentration.[5][7]
-
First-Order Kinetics: The rate of degradation is directly proportional to the drug concentration.[5][7][8]
To determine the reaction order, you will need to plot the concentration of this compound versus time. If a plot of concentration vs. time is linear, the reaction is zero-order. If a plot of the natural logarithm of the concentration vs. time is linear, the reaction is first-order.[8]
Q4: What is a forced degradation study, and why is it important?
A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing.[5] This is done to:
-
Identify likely degradation products that could form under normal storage conditions.
-
Elucidate the degradation pathways of the drug.
-
Demonstrate the specificity of the analytical method by showing that it can separate the drug from its degradation products.
-
Provide insights into the intrinsic stability of the molecule.[9]
Troubleshooting Guides
Issue 1: Poor reproducibility of kinetic data.
-
Question: My degradation kinetic experiments for this compound are showing high variability between replicates. What could be the cause?
-
Answer: Poor reproducibility can stem from several sources.
-
Inconsistent Environmental Conditions: Ensure that the temperature, humidity, and light exposure are tightly controlled for all samples throughout the experiment. Even small variations can significantly impact degradation rates.[1]
-
Sample Preparation Inconsistency: Variations in sample preparation, such as weighing errors, dilution inaccuracies, or differences in dissolution time, can lead to inconsistent starting concentrations.
-
Analytical Method Variability: If the analytical method is not robust, it can introduce variability. Perform system suitability tests before each run to ensure the HPLC or other analytical system is performing correctly.
-
Non-Homogeneous Samples: For solid-state studies, ensure the drug substance is uniformly mixed. For solutions, ensure complete dissolution and mixing before taking aliquots.
-
Issue 2: The concentration of this compound is decreasing much faster than expected.
-
Question: I've just started my stability study, and this compound appears to be degrading very rapidly, even under mild conditions. What should I check?
-
Answer: Rapid degradation can be alarming. Consider the following possibilities:
-
Incorrect Storage Conditions: Double-check that the storage chambers are calibrated and maintaining the correct temperature and humidity.
-
Contamination: The presence of contaminants, such as trace metals or reactive species, can catalyze degradation. Use high-purity solvents and reagents.
-
Excipient Incompatibility: If you are studying a formulation, an excipient may be reacting with this compound. Conduct compatibility studies with individual excipients.
-
Photodegradation: Ensure samples are adequately protected from light, especially if the compound has chromophores that absorb in the UV-visible range. Amber glassware or light-protective cabinets are recommended.[5]
-
Issue 3: I am observing a poor mass balance in my degradation studies.
-
Question: The sum of the assay value of this compound and the levels of its known degradation products is significantly less than 100%. What could be happening?
-
Answer: A poor mass balance suggests that not all degradation products are being accounted for.
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector in an HPLC system. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Volatile Degradants: A degradation product could be volatile and lost during sample preparation or analysis.
-
Precipitation: The drug or a degradation product may have precipitated out of solution. Visually inspect your samples and consider performing solubility studies.
-
Adsorption to Container: this compound or its degradants may be adsorbing to the surface of the storage container.
-
Quantitative Data Summary
The following table provides hypothetical optimal conditions for the stability of this compound based on common observations for small molecule drugs. These values should be determined experimentally for your specific compound.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8 °C | Reduced temperature slows down the rate of most chemical degradation reactions.[1] |
| pH of Aqueous Solution | 6.0 - 7.5 | Many drugs exhibit maximum stability in a neutral or near-neutral pH range, minimizing acid or base-catalyzed hydrolysis.[3] |
| Light Exposure | Protect from light | Use of amber vials or storage in the dark prevents photolytic degradation.[4][5] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | An inert atmosphere minimizes oxidative degradation by displacing oxygen.[1] |
| Relative Humidity | < 40% RH | Low humidity is critical for preventing hydrolysis in the solid state.[1][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Calibrated stability chambers (for temperature, humidity, and photostability)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
Thermal Degradation: Place a known quantity of solid this compound in a vial and store in a stability chamber at 80°C for 7 days. Also, place a solution of this compound at 60°C. At specified time points, prepare samples for HPLC analysis.
-
Photostability: Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be stored in the dark under the same temperature conditions. Analyze samples after exposure.
-
Data Analysis: For each condition, compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Identify and quantify the degradation products.
Protocol 2: Isothermal Kinetic Study of this compound
Objective: To determine the degradation rate constant and order of reaction for this compound at a specific temperature.
Procedure:
-
Temperature Selection: Choose three or more temperatures for the study (e.g., 40°C, 50°C, 60°C).
-
Sample Preparation: Prepare a series of identical samples of this compound solution at a known initial concentration.
-
Incubation: Place the samples in a calibrated oven or water bath at the selected temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one sample from the incubator. Immediately quench the degradation reaction by placing the sample in an ice bath or by adding a quenching agent if necessary.
-
Analysis: Analyze the concentration of this compound remaining in each sample using the validated HPLC method.
-
Data Analysis:
-
Plot the concentration of this compound vs. time.
-
Plot the natural logarithm of the concentration of this compound vs. time.
-
Determine the order of the reaction based on which plot yields a straight line.
-
The slope of the line will be the negative of the rate constant (k).
-
Repeat this process for each temperature.
-
-
Arrhenius Plot: Plot the natural logarithm of the rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T). This plot can be used to determine the activation energy of the degradation reaction and to predict the degradation rate at other temperatures.
Visualizations
Caption: Experimental workflow for this compound degradation kinetics optimization.
Caption: Troubleshooting decision tree for common degradation study issues.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. Kinetics and Drug Stability in Pharmaceuticals [pharmadrift.in]
- 6. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics | PPTX [slideshare.net]
Interpreting unexpected results with SR-1114
Technical Support Center: SR-1114
Disclaimer: Information on a specific molecule designated "this compound" is not publicly available. For the purposes of this guide, this compound will be treated as a hypothetical, novel, and highly selective allosteric inhibitor of MEK1/2 kinases . The following troubleshooting advice is based on common challenges encountered with kinase inhibitors in the MEK/ERK pathway.[]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common unexpected outcomes when using this compound.
Issue 1: No significant decrease in downstream p-ERK levels after this compound treatment.
Q1: I've treated my cells with this compound but my Western blot shows no reduction in phosphorylated ERK (p-ERK). What's going wrong?
A1: This is a frequent challenge when working with kinase inhibitors. Several factors, from the compound itself to the specific biology of your cell model, could be at play.[2][3]
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Compound Integrity: Ensure your this compound stock solution is potent and stable. Avoid multiple freeze-thaw cycles and always prepare fresh dilutions from a DMSO stock for each experiment.[4] Compound degradation can lead to a loss of potency and inconsistent results.[2]
-
Cell Line Characteristics: Some cell lines exhibit low basal activity in the MEK/ERK pathway.[3] In such cases, inhibiting an already inactive pathway will not produce a measurable decrease in p-ERK. Consider stimulating the pathway with an agent like Phorbol Myristate Acetate (PMA) or a relevant growth factor (e.g., EGF, FGF) to induce a strong p-ERK signal before adding the inhibitor.[3]
-
Assay Timing: The phosphorylation of ERK is often a rapid and transient event. You may be missing the optimal time window for observing inhibition. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the peak of pathway stimulation and the subsequent inhibitory effect of this compound.
-
Antibody and Western Blot Protocol: Verify the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK. Ensure your lysis buffer contains fresh phosphatase inhibitors to preserve the phosphorylation status of your proteins.[2]
Troubleshooting Workflow: No p-ERK Inhibition
Caption: Troubleshooting workflow for absent p-ERK inhibition.
Issue 2: IC50 value is significantly different from expected values.
Q2: My calculated IC50 value for this compound in a cell viability assay is much higher/lower than the values in the technical data sheet. What could be the reason?
A2: Discrepancies in IC50 values are common and can arise from variations in experimental conditions.[5]
-
Cell-Specific Sensitivity: Different cell lines have varying dependencies on the MEK/ERK pathway for survival and proliferation. A cell line that is not driven by this pathway will show a higher IC50.[2]
-
Assay Duration: A short incubation time may be insufficient to observe cytotoxic or anti-proliferative effects. Conversely, a very long incubation might lead to compound degradation or selection for resistant cells. A standard duration is 48-72 hours, but this should be optimized.[5]
-
Cell Seeding Density: High cell densities can mask cytotoxic effects, leading to an artificially high IC50. Ensure you are seeding cells in their logarithmic growth phase and at a consistent, optimized density.[4][5]
-
Assay Type: The type of viability assay can influence results. Metabolism-based assays (e.g., MTT, AlamarBlue) can be confounded by compounds that alter cellular metabolism without killing the cell.[6][7] Consider using a method that directly counts cells or measures membrane integrity (e.g., LDH assay, Propidium Iodide staining).[6]
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (72 hr) |
| A375 | Melanoma | V600E Mutant | Wild-Type | 8 nM |
| HCT116 | Colorectal | Wild-Type | G13D Mutant | 15 nM |
| Panc-1 | Pancreatic | Wild-Type | G12D Mutant | 25 nM |
| MCF7 | Breast | Wild-Type | Wild-Type | > 1 µM |
Data is hypothetical and for illustrative purposes.
Issue 3: High compound concentration leads to unexpected results.
Q3: At high concentrations, this compound seems to lose its effect or causes rapid, non-specific cell death. Why?
A3: High concentrations of small molecule inhibitors can introduce several artifacts.
-
Off-Target Effects: At concentrations significantly above the IC50, this compound may inhibit other kinases or cellular proteins, leading to confounding phenotypes or general cytotoxicity.[4]
-
Compound Precipitation: Many organic compounds have limited solubility in aqueous cell culture media. At high concentrations, this compound might precipitate, reducing its effective concentration and potentially causing physical stress to cells.[5] Always check for precipitate in the wells under a microscope.
-
Assay Interference: The compound itself might interfere with the assay's detection method. For example, a colored compound can alter absorbance readings in an MTT assay, or a fluorescent compound can interfere with fluorescence-based readouts.[5][8] It's essential to run controls with the compound in cell-free media.[5]
Signaling Pathway
This compound is a selective, allosteric inhibitor of MEK1/2. It binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[] This prevents the phosphorylation and activation of ERK1/2, the only known substrates of MEK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival.[][3]
Caption: The RAS/RAF/MEK/ERK pathway with this compound inhibition.
Experimental Protocols
Protocol: Western Blot for p-ERK Inhibition
This protocol provides a framework for assessing the pharmacodynamic effect of this compound on its direct downstream target, ERK1/2.
-
Cell Seeding: Plate cells (e.g., A375, HCT116) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve cells for 4-16 hours in a serum-free or low-serum (0.5%) medium.
-
Compound Treatment:
-
Cell Lysis:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[2]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection & Analysis:
-
Wash the membrane again three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH, β-actin).[2]
-
Quantify band intensities using densitometry software.[9]
-
References
- 2. benchchem.com [benchchem.com]
- 3. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
SR-1114 quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing SR-1114, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the ENL/AF9 YEATS domains. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the underlying biological pathways to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a first-in-class PROTAC degrader that targets the ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9) proteins for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the ENL/AF9 YEATS domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] By bringing ENL/AF9 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of the target proteins.[2]
2. What are the primary applications of this compound in research?
This compound is primarily used in the study of acute myeloid leukemia (AML) and other MLL-rearranged leukemias where ENL and AF9 are known to be critical for disease progression.[1][2] It serves as a chemical probe to investigate the biological functions of ENL and AF9 and to validate them as therapeutic targets.
3. In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to induce the degradation of ENL in various acute leukemia cell lines, including MV4;11, MOLM-13, and OCI/AML-2.[2]
4. What are the known off-target effects of this compound?
As a thalidomide-based PROTAC, this compound utilizes the CRBN E3 ligase. This class of degraders is known to have potential off-target effects, most notably the degradation of the transcription factor IKZF1 (Ikaros).[3][4] Researchers should consider this when interpreting experimental results.
5. How should this compound be stored and handled?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for reproducible experimental outcomes. The following tables summarize the key analytical methods and expected results for quality control.
Purity Assessment
| Analytical Method | Parameter | Acceptance Criteria |
| HPLC-MS | Purity | ≥ 95% |
| Molecular Weight | Matches theoretical mass ± 0.5 Da | |
| ¹H NMR | Spectrum | Consistent with the proposed chemical structure |
| HRMS | Mass Accuracy | < 5 ppm |
Solubility and Stability
| Solvent | Solubility | Stability Notes |
| DMSO | ≥ 10 mg/mL | Prepare fresh working solutions from DMSO stocks. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | Poor | This compound has low aqueous solubility. For cell-based assays, dilute from a high-concentration DMSO stock into the final culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing PROTAC molecules and should be optimized for your specific experimental setup.
Protocol 1: Purity and Identity Confirmation by HPLC-MS
Objective: To confirm the purity and molecular weight of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Set the HPLC flow rate to 0.4 mL/min and the column temperature to 40°C.
-
Inject 5 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Monitor the UV absorbance at a suitable wavelength (e.g., 254 nm).
-
The MS should be operated in positive ion mode, scanning a mass range that includes the expected molecular weight of this compound.
Data Analysis:
-
Assess the purity of the compound by integrating the peak area of the main peak in the UV chromatogram.
-
Confirm the identity of this compound by comparing the observed mass-to-charge ratio (m/z) from the mass spectrum with the theoretical value.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integration values of the observed peaks with the expected spectrum for the structure of this compound.
Troubleshooting Guides
Issue 1: Little to No Degradation of ENL/AF9
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Verify the purity and identity of your this compound batch using HPLC-MS and NMR. Ensure proper storage and handling to prevent degradation. |
| Low CRBN Expression | Confirm the expression of Cereblon (CRBN) in your cell line of interest by western blot or qPCR. Choose a cell line with adequate CRBN levels. |
| Poor Cell Permeability | While this compound has demonstrated activity in several cell lines, permeability can be a limiting factor for some PROTACs. Consider using cellular thermal shift assays (CETSA) to confirm target engagement within the cell. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (this compound-ENL or this compound-CRBN) that are not productive for degradation, leading to a decrease in degradation efficiency. Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Incorrect Experimental Duration | The kinetics of degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration. |
Issue 2: Off-Target Effects Observed
| Potential Cause | Troubleshooting Step |
| Degradation of IKZF1 | The degradation of IKZF1 is a known off-target effect of thalidomide-based PROTACs.[3][4] To confirm that the observed phenotype is due to ENL/AF9 degradation and not IKZF1, consider using a negative control compound that does not bind ENL/AF9 but still recruits CRBN. Additionally, RNAi-mediated knockdown of ENL/AF9 can be used to compare phenotypes. |
| General Cytotoxicity | High concentrations of this compound or prolonged exposure may lead to non-specific cytotoxicity. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo) and use concentrations below this threshold for your degradation experiments. |
Signaling Pathways and Experimental Workflows
ENL/AF9 Signaling Pathway in MLL-Rearranged Leukemia
The ENL and AF9 proteins are critical components of transcriptional regulatory complexes. In MLL-rearranged leukemias, they play a key role in the recruitment of machinery that promotes the expression of oncogenes such as HOXA9 and MYC. ENL/AF9 can recruit both the Super Elongation Complex (SEC) and the histone methyltransferase DOT1L to chromatin, leading to aberrant gene expression and leukemogenesis.
Caption: Role of ENL/AF9 in recruiting DOT1L and SEC in MLL-rearranged leukemia.
This compound Mechanism of Action
This compound acts as a molecular bridge to induce the degradation of ENL/AF9. This workflow illustrates the key steps in this process.
Caption: Workflow of this compound-mediated degradation of ENL/AF9.
Troubleshooting Workflow for Low Degradation Efficiency
This logical workflow can guide researchers in systematically troubleshooting experiments where this compound does not induce the expected degradation of the target protein.
Caption: A step-by-step guide for troubleshooting low this compound efficiency.
References
Validation & Comparative
A Comparative Guide to SR-1114 and SR-0813 Efficacy in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational compounds, SR-1114 and SR-0813, targeting the transcriptional coactivator ENL (Eleven-Nineteen Leukemia) for the treatment of Acute Myeloid Leukemia (AML). Both molecules have demonstrated preclinical efficacy by disrupting the function of ENL, a critical protein implicated in leukemogenesis, particularly in AML with MLL rearrangements.
Overview of this compound and SR-0813
This compound is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the ENL protein. In contrast, SR-0813 is a potent and selective small molecule inhibitor of the ENL and AF9 YEATS domains, which are critical for ENL's function as a histone acetylation reader.[1][2][3] By targeting ENL through two distinct mechanisms, these compounds offer a valuable opportunity to understand the therapeutic potential of ENL disruption in AML.
In Vitro Efficacy in AML Cell Lines
Both this compound and SR-0813 have demonstrated potent activity against various AML cell lines, particularly those with MLL-fusions which are known to be dependent on ENL.[1][2]
This compound: ENL Protein Degradation
This compound induces rapid and CRBN-dependent degradation of the ENL protein.[1] The half-maximal degradation concentration (DC50) has been determined in several AML cell lines, highlighting its potency.
Table 1: this compound-mediated ENL Degradation in AML Cell Lines [1][4]
| Cell Line | AML Subtype | DC50 (nM) |
| MV4;11 | MLL-AF4 | 150 |
| MOLM-13 | MLL-AF9 | 311 |
| OCI-AML-2 | MLL-AF6 | 1650 |
It is important to note that proteomic studies have revealed that this compound can also induce weak degradation of the IKAROS family transcription factor, IKZF1, which is considered an off-target effect.[2]
SR-0813: ENL/AF9 YEATS Domain Inhibition
SR-0813 acts as a competitive inhibitor of the ENL and AF9 YEATS domains, preventing their interaction with acetylated histones. This disruption of ENL's reader function leads to the suppression of ENL target gene expression.[1][2] SR-0813 has shown potent inhibition of AML cell proliferation.
Table 2: In Vitro Potency of SR-0813 in AML Cell Lines [1][5]
| Assay Type | Target/Cell Line | IC50/EC50 (nM) |
| HTRF Assay (Inhibition) | ENL YEATS Domain | 25 |
| HTRF Assay (Inhibition) | AF9 YEATS Domain | 311 |
| CETSA (Target Engagement) | ENL | 205 |
| CETSA (Target Engagement) | AF9 | 76 |
SR-0813 has been shown to inhibit the growth of MLL-fusion leukemia cell lines, including MV4;11, MOLM-13, and OCI/AML-2, in extended (approximately 2-week) proliferation assays.[2]
Impact on Cell Cycle and Apoptosis
While direct head-to-head comparative studies on apoptosis and cell cycle are limited, available data indicates that both compounds impact these fundamental cellular processes.
In Vivo Efficacy in AML Xenograft Models
In vivo studies are crucial to evaluate the therapeutic potential of these compounds. While published in vivo efficacy data for this compound in AML xenograft models is limited, a related ENL PROTAC, MS41, has demonstrated the potential of this approach by suppressing leukemia progression in a xenograft mouse model.[6]
For SR-0813, its rapid metabolism in mouse liver microsomes has been noted as a potential limitation for its in vivo therapeutic application.[5] However, other ENL inhibitors have shown promise in preclinical AML xenograft models.[7] Further in vivo studies directly comparing this compound and SR-0813 are needed to fully assess their therapeutic window and efficacy.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound and SR-0813.
Cell Viability Assay
-
Cell Seeding: Seed AML cells (e.g., MV4;11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of this compound or SR-0813 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours for IC50 determination, or up to 2 weeks for proliferation assays) at 37°C in a humidified incubator with 5% CO2.
-
Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Calculate IC50 or DC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with this compound, SR-0813, or vehicle control for the specified duration.
-
Cell Harvesting: Harvest cells by centrifugation.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with the compounds or vehicle control for the desired time.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation on ice or at -20°C.
-
RNA Digestion: Wash the fixed cells and treat with RNase A to remove RNA.
-
DNA Staining: Stain the cells with Propidium Iodide (PI) solution.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting for ENL Protein Levels
-
Cell Lysis: Treat AML cells with this compound, SR-0813, or vehicle, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ENL. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
AML Xenograft Model
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with human AML cells (e.g., MV4;11 or MOLM-13) via intravenous or subcutaneous injection.[3][8]
-
Tumor Growth and Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models with luciferase-expressing cells).
-
Drug Administration: Once tumors are established or leukemia is engrafted, randomize the mice into treatment groups and administer this compound, SR-0813, or vehicle control according to the desired dosing schedule and route of administration.
-
Efficacy Evaluation: Measure tumor volume or bioluminescence signal regularly throughout the study. Monitor animal body weight and overall health.
-
Survival Analysis: Continue treatment and monitoring until a predetermined endpoint or until animals show signs of morbidity, at which point they are euthanized. Analyze survival data using Kaplan-Meier curves.
Conclusion
This compound and SR-0813 represent two promising therapeutic strategies targeting the ENL protein in AML. This compound, as a PROTAC degrader, offers the potential for sustained target suppression, while SR-0813 provides a potent inhibitor of the critical YEATS domain function. The available in vitro data demonstrates the potent anti-leukemic activity of both compounds. However, further head-to-head comparative studies, particularly in vivo, are necessary to fully elucidate their relative efficacy and therapeutic potential. The distinct mechanisms of action of these two molecules provide a valuable toolset for the continued investigation of ENL as a therapeutic target in AML.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flow cytometric method to detect apoptosis-related protein expression in minimal residual disease in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
Unraveling the Landscape of BET Inhibitors: A Comparative Analysis
A comprehensive comparison of Bromodomain and Extra-Terminal (BET) domain inhibitors is crucial for researchers navigating the landscape of epigenetic modulators. While the specific compound SR-1114 remains elusive in publicly available scientific literature, this guide provides a detailed comparative analysis of prominent and well-characterized BET inhibitors, including JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these molecules through experimental data and mechanistic insights.
Introduction to BET Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a pivotal role in regulating gene expression.[1][2] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin.[2] This interaction facilitates the recruitment of transcriptional machinery to gene promoters and enhancers, driving the expression of target genes, including critical oncogenes like MYC.[1][2] BET inhibitors function by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin and suppressing the transcription of key genes involved in cell proliferation and survival.[1]
Comparative Performance of BET Inhibitors
The following tables summarize key quantitative data for JQ1, OTX015, and I-BET762, highlighting their differences in binding affinity and cellular activity.
Table 1: Binding Affinity (IC50, nM) of BET Inhibitors against BET Family Bromodomains
| Inhibitor | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 |
| JQ1 | 50 | 90 | - | - | 77 | 33 |
| OTX015 | 19 | 41 | 11 | 21 | 11 | 21 |
| I-BET762 | 25 | 42 | 23 | 35 | 26 | 38 |
Table 2: Cellular Activity (IC50, nM) in Various Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) |
| JQ1 | Multiple Myeloma (MM.1S) | ~100-500 |
| Acute Myeloid Leukemia (MV4;11) | <100 | |
| OTX015 | Glioblastoma (various) | ~100-200 |
| Hematological Malignancies | <500 | |
| I-BET762 | NUT Midline Carcinoma | ~50-200 |
| Prostate Cancer | Varies |
IC50 values can vary significantly based on the cell line and assay conditions.
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the core signaling pathway affected by BET inhibitors and a typical experimental workflow for their evaluation.
References
Validating the On-Target Effects of ATR Inhibitors: A Comparative Guide
A Note on Nomenclature: Initial searches for "SR-1114" did not yield a specific therapeutic agent in the context of oncology and signaling pathways. It is highly probable that this was a typographical error and the intended subject was a well-documented ATR (Ataxia Telangiectasia and Rad3-related) inhibitor. This guide will focus on Berzosertib (M6620, VX-970) , a first-in-class ATR inhibitor, and compare it with other clinical-stage ATR inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Berzosertib is an investigational drug that acts as a potent and selective inhibitor of the ATR kinase, a critical regulator of the DNA damage response (DDR).[1][2] By blocking the ATR-Checkpoint Kinase 1 (Chk1) signaling pathway, berzosertib prevents cancer cells from repairing damaged DNA, which can lead to cell death, a concept known as synthetic lethality, particularly in tumors with existing DDR defects.[1][3][4] This guide provides an objective comparison of berzosertib's performance with other ATR inhibitors, supported by experimental data.
Comparative Preclinical Performance of ATR Inhibitors
The following table summarizes the preclinical data for several prominent ATR inhibitors, offering a comparative view of their potency and activity.
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Cell Line) | Key Preclinical Findings |
| Berzosertib (M6620, VX-970) | ATR | >100-fold selectivity over related kinases (e.g., DNA-PK, ATM)[5] | Weakly cytotoxic as a single agent in non-cancer cells (ED50 1.0-5.0 µM); potent in some cancer cell lines (e.g., HCT116, ED50=60 nM).[6] | Sensitizes a broad range of cancer cell lines to DNA-damaging agents like cisplatin (B142131) and gemcitabine.[6] Demonstrates synergistic antitumor efficacy with chemotherapy in mouse xenograft models.[5] |
| Ceralasertib (AZD6738) | ATR | Not publicly available | IC90 for ATR inhibition in cells is 0.67 µmol/L.[7] | Orally bioavailable; shows synergistic activity with carboplatin (B1684641) and the PARP inhibitor olaparib (B1684210) in vitro and in vivo.[7] |
| Elimusertib (BAY 1895344) | ATR | 7 nM | IC50 of 78 nM (median in a broad panel of tumor cell lines).[7] | Orally active; demonstrates strong in vivo anti-tumor efficacy as a monotherapy in DDR-deficient xenograft models.[7] Superior monotherapy antitumor activity compared to ceralasertib and berzosertib in some preclinical models.[8] |
| Atr-IN-22 | ATR | Not publicly available | < 1 µM (MIA PaCa-2 proliferation)[7] | A research compound with initial data showing oral activity and anti-tumor effects in colon cancer models.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the on-target effects of ATR inhibitors.
1. Western Blot Analysis for Target Engagement:
-
Objective: To confirm the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream substrate, Chk1.
-
Methodology:
-
Cancer cells are treated with the ATR inhibitor at various concentrations and for different durations.
-
Cells are then exposed to a DNA-damaging agent (e.g., topotecan) to induce replication stress and activate the ATR pathway.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated Chk1 (pChk1) and total Chk1.
-
Secondary antibodies conjugated to a detectable marker are used for visualization.
-
A reduction in the pChk1/total Chk1 ratio indicates target engagement by the ATR inhibitor.[9]
-
2. In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of ATR inhibitors alone or in combination with other agents in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The ATR inhibitor is administered via a clinically relevant route (e.g., intravenously for berzosertib).[5]
-
Treatment can be a monotherapy or in combination with chemotherapy or radiation.[10]
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).[10]
-
3. Clonogenic Survival Assay:
-
Objective: To determine the ability of an ATR inhibitor to enhance the cell-killing effects of radiation.
-
Methodology:
-
Cancer cells are seeded at a low density to allow for colony formation.
-
Cells are pre-treated with the ATR inhibitor for a specified time before being irradiated with varying doses of ionizing radiation.
-
After irradiation, the drug-containing medium is replaced with fresh medium.
-
Cells are incubated for a period that allows for the formation of visible colonies (typically 10-14 days).
-
Colonies are fixed, stained, and counted. The surviving fraction is calculated and plotted against the radiation dose to assess radiosensitization.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating ATR inhibitors.
Caption: The ATR signaling pathway in response to DNA damage and its inhibition by Berzosertib.
Caption: A generalized workflow for the preclinical evaluation of ATR inhibitors.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Berzosertib - Wikipedia [en.wikipedia.org]
- 3. Berzosertib | C24H25N5O3S | CID 59472121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATR inhibitor M6620 (VX-970) enhances the effect of radiation in non-small cell lung cancer brain metastasis patient derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
No Information Available on SR-1114 for AML Treatment
Despite a comprehensive search of available data, there is no publicly accessible information regarding a compound designated "SR-1114" for the treatment of Acute Myeloid Leukemia (AML) or any other cancer.
Efforts to identify "this compound" within scientific literature, clinical trial databases, and drug development pipelines have not yielded any relevant results. This suggests that "this compound" may be an internal compound code not yet disclosed publicly, a misidentification, or a typographical error.
Consequently, it is not possible to provide a comparison guide on the efficacy of this compound in combination with other AML drugs, as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without any foundational information on the compound .
For researchers, scientists, and drug development professionals interested in the landscape of AML combination therapies, a wealth of information is available on numerous other investigational and approved agents. These include, but are not limited to, BCL-2 inhibitors (e.g., Venetoclax), FLT3 inhibitors, IDH1/2 inhibitors, and hypomethylating agents.
Should information on this compound become publicly available in the future, a thorough analysis and comparison with existing AML treatments can be conducted. At present, however, the lack of data precludes any further action on this specific topic.
We recommend verifying the designation "this compound" and consulting internal or proprietary databases if this is a compound under confidential development. Alternatively, we can provide a detailed comparison guide on established or other investigational combination therapies for AML, should that be of interest.
A Comparative Analysis of PROTACs for ENL Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the epigenetic reader protein Eleven-Nineteen Leukemia (ENL). ENL is a critical component of the super elongation complex (SEC) and is implicated in the transcriptional dysregulation characteristic of various cancers, particularly MLL-rearranged (MLL-r) acute leukemias.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological and experimental processes to aid in the evaluation and selection of ENL-targeting PROTACs for research and development.
Performance Comparison of ENL PROTACs
Two notable ENL PROTACs, MS41 and SR-1114, have been developed and characterized, demonstrating the potential of targeted ENL degradation as a therapeutic strategy. The following table summarizes their key performance metrics in various leukemia cell lines.
| PROTAC | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax | EC50 (nM) | Citation(s) |
| MS41 | ENL | VHL | MV4;11 | 3.50 | >93% | - | [3][4] |
| SEMK2 | 2.84 | >93% | - | [3][5] | |||
| Jurkat | 3.03 | >93% | - | [3][5] | |||
| KASUMI1 | 26.58 | >93% | - | [3][5] | |||
| This compound | ENL | CRBN | MV4;11 | 150 | - | - | [6][][8] |
| MOLM-13 | 311 | - | - | [6][][8] | |||
| OCI/AML-2 | 1650 | - | - | [6][][8] | |||
| Compound 1 * | ENL | Cereblon | MV4;11 | 37 | ~88% (at ~500nM) | 320 | [9][10][11] |
| Molm-13 | 47 | ~88% | - | [12] |
Note: Compound 1 is also referred to as a potent ENL degrader and appears to be a distinct molecule from MS41 based on the reported data and E3 ligase recruiter.
Signaling Pathway and Mechanism of Action
ENL, a YEATS domain-containing protein, recognizes acetylated histones and plays a crucial role in transcriptional elongation by recruiting the super elongation complex (SEC) to chromatin.[2] In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits ENL and its associated machinery to target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[13]
PROTACs targeting ENL operate by hijacking the ubiquitin-proteasome system (UPS). These heterobifunctional molecules simultaneously bind to ENL and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ENL, marking it for degradation by the proteasome. The degradation of ENL disrupts the transcriptional machinery essential for the survival of leukemia cells.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ENL YEATS epigenetic reader domain critically links MLL-ENL to leukemic stem cell frequency in t(11;19) Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A proteolysis-targeting chimera molecule selectively degrades ENL and inhibits malignant gene expression and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SR-1114-Mediated ENL Degradation versus Genetic Knockdown
The ENL (Eleven-Nineteen Leukemia) protein, a critical reader of histone acetylation, has emerged as a significant therapeutic target, particularly in acute myeloid leukemia (AML).[1][2][3][4] Its role in recruiting transcriptional machinery to key oncogenes makes it essential for the proliferation and maintenance of certain cancer cells.[1][2][5] Researchers employ two primary strategies to interrogate and validate the function of proteins like ENL: targeted protein degradation using chemical probes like SR-1114, and genetic ablation through techniques such as CRISPR-Cas9 or shRNA knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
Mechanism of Action: Chemical Degradation vs. Genetic Ablation
This compound: Pharmacological Degradation this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional small molecule designed to hijack the cell's natural protein disposal system.[6] It consists of a ligand that binds to the ENL protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] This proximity induces the ubiquitination of ENL, marking it for degradation by the proteasome. This method removes the ENL protein at a post-translational level, offering rapid and reversible control over protein abundance.
Genetic Knockdown: Gene-Level Inactivation Genetic knockdown methods, such as CRISPR-Cas9 or shRNA, function at the genomic or transcriptomic level.
-
CRISPR-Cas9 creates permanent loss-of-function mutations ('knockout') by introducing targeted double-strand breaks in the ENL gene, leading to frameshifts or deletions that prevent the formation of a functional protein.[2][4][7]
-
shRNA (short-hairpin RNA) utilizes the RNA interference (RNAi) pathway to degrade ENL messenger RNA (mRNA), thereby preventing its translation into protein ('knockdown'). This effect can be transient or stable, depending on the delivery method.[8][9]
These genetic methods provide a "gold standard" for assessing the consequences of complete or near-complete loss of protein function.
ENL Signaling Pathway and Points of Intervention
The ENL protein uses its YEATS domain to recognize and bind to acetylated histone tails (specifically H3K9ac, H3K18ac, and H3K27ac) at active gene promoters and super-enhancers.[1][4][10] This "reading" activity is crucial for recruiting the Super Elongation Complex (SEC), which includes CDK9, and the DOT1L complex.[1][10][11][12] The SEC then phosphorylates RNA Polymerase II, promoting the transcriptional elongation of critical oncogenes such as MYC, HOXA9, and MEIS1.[1][10][13] Both this compound and genetic knockdown disrupt this cascade, leading to the suppression of these oncogenic gene programs.
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the effects of pharmacological and genetic inhibition of ENL in AML cell lines.
| Method | Target Mechanism | Cell Line(s) | Key Quantitative Readout | Effect on Target Genes | Phenotypic Outcome | Citations |
| This compound | PROTAC-mediated protein degradation | MV4;11, MOLM-13, OCI/AML-2 | DC50: 150 nM (MV4;11), 311 nM (MOLM-13), 1.65 µM (OCI/AML-2) | Downregulation of HOXA10, MYC | Promotes differentiation (increased CD11b), inhibits cell survival | [6][14] |
| TDI-11055 | Small-molecule YEATS domain inhibitor | MV4;11, OCI-AML3, MOLM-13 | IC50 < 10 nM (Biochemical); CC50 ~10-100 nM (Cellular) | Downregulation of MYC, HOXA9 | Suppresses proliferation, induces differentiation, blocks disease progression in vivo | [13][15] |
| Genetic Knockdown (CRISPR/shRNA) | Gene knockout or mRNA degradation | MV4;11, MOLM-13, U-937, K562 | >80% protein depletion | Downregulation of HOXA9, CDKN1B, MEIS1, MYC | Suppresses leukemia growth in vitro and in vivo, induces terminal myeloid differentiation | [1][4][8] |
Experimental Protocols
Protocol 1: ENL Degradation via this compound Treatment
Objective: To measure the effect of this compound on ENL protein levels, target gene expression, and cell differentiation.
-
Cell Culture: Culture human AML cell lines (e.g., MV4;11) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control for specified time points (e.g., 4, 16, or 24 hours).[6]
-
Western Blot Analysis (Protein Level):
-
Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against ENL overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Visualize bands using an ECL detection system.
-
-
RT-qPCR (Gene Expression):
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers specific for target genes (MYC, HOXA9, etc.) and a housekeeping gene (GAPDH).
-
Analyze relative gene expression using the ΔΔCt method.
-
-
Flow Cytometry (Cell Differentiation):
Protocol 2: Genetic Knockdown of ENL using CRISPR-Cas9
Objective: To generate a stable ENL knockout cell line and assess the resulting phenotype.
-
sgRNA Design and Vector Construction: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the ENL gene using an online tool (e.g., CRISPOR).[16] Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production:
-
Lentiviral Transduction:
-
Transduce the target AML cell line (e.g., MV4;11) with the lentivirus at a low multiplicity of infection (MOI) in the presence of polybrene.
-
Control cells should be transduced with a non-targeting sgRNA vector.
-
-
Selection and Validation:
-
Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium.
-
Expand the resistant cell population.
-
Confirm ENL protein knockout via Western Blot as described in Protocol 1.
-
Validate on-target gene editing by Sanger sequencing of the targeted genomic region or by a mismatch cleavage assay.
-
-
Functional Assays: Perform downstream functional analyses on the stable knockout cell pool, including proliferation assays (e.g., cell counting), colony formation assays, and gene expression analysis (RT-qPCR/RNA-seq) as detailed above.[4][13]
Comparative Experimental Workflow
The diagram below illustrates a parallel workflow for comparing the outcomes of this compound treatment and ENL genetic knockdown.
Summary and Conclusion
Both this compound and genetic knockdown are indispensable tools for studying ENL biology, effectively validating it as a dependency in AML.[4][12][14] The concordance of phenotypes observed—suppressed oncogene expression, inhibited growth, and induced differentiation—strengthens the case for ENL as a therapeutic target.[1][4][6]
-
This compound and other pharmacological agents offer acute, dose-dependent, and reversible control, making them ideal for studying the immediate effects of protein loss and for preclinical therapeutic evaluation. The rapid degradation mimics a clinical scenario more closely than genetic methods.[2]
-
Genetic Knockdown provides a permanent and often more complete loss of function, serving as a crucial benchmark for on-target effects.[12][13] It is fundamental for dissecting the long-term consequences of ENL absence and avoiding the complexities of compound pharmacokinetics or off-target effects.
Ultimately, the choice of method depends on the specific research question. Using both approaches in parallel provides the most robust and comprehensive validation of ENL's function and its potential as a drug target in oncology.
References
- 1. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription control by the ENL YEATS domain in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENL: structure, function, and roles in hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ENL links histone acetylation to oncogenic gene expression in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening | bioRxiv [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. The YEATS Domain Epigenetic Reader Proteins ENL and AF9 and Their Therapeutic Value in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to SR-1114: Evaluating a Novel ENL/AF9 Degrader for Acute Leukemia
Introduction
SR-1114 is a chemical inhibitor designed to target the YEATS domains of ENL and AF9, proteins implicated in the development of acute leukemia. It operates by inducing the degradation of these proteins, offering a potential therapeutic avenue for this aggressive cancer. This guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, experimental findings from initial studies, and detailed protocols to facilitate further investigation and independent validation by other laboratories. While direct cross-laboratory validation studies are not yet published, this document serves as a foundational resource for researchers aiming to replicate and build upon the initial findings.
Mechanism of Action
This compound is a heterobifunctional molecule. It links a ligand that binds to the ENL/AF9 YEATS domain to another ligand for the E3 substrate adapter cereblon (CRBN)[1]. This dual binding brings ENL and AF9 into proximity with the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation mechanism has shown rapid and potent effects in leukemia cell lines[1].
The following tables summarize the key quantitative findings from the initial characterization of this compound in the MV4;11 acute leukemia cell line.
Table 1: In Vitro Efficacy of this compound in MV4;11 Cells [1]
| Parameter | Value | Notes |
| DC50 (ENL Degradation) | 150 nM | Half-maximal degradation concentration. |
| Time to Max Degradation | 4 hours | At a concentration of 10 µM. |
| Duration of Degradation (single dose) | 24 hours | ENL levels begin to recover after this period. |
| ENL Resynthesis Time | 24 hours | Time for ENL levels to be restored after drug withdrawal. |
Table 2: Transcriptional Effects of this compound in MV4;11 Cells (16-hour treatment) [1]
| Gene Target | Effect |
| HOXA10 | Suppression |
| MYC | Suppression |
| MYB | Suppression |
| FLT3 | Suppression |
| ZEB2 | Suppression |
| SATB1 | Suppression |
| CD11b | Increased Abundance |
Table 3: Proteomic Analysis of this compound Selectivity in MV4;11 Cells (10 µM) [1]
| Treatment Duration | Primary Target | Off-Target |
| 4 hours | ENL | IKZF1 (weak degradation) |
| 16 hours | ENL | IKZF1 (weak degradation) |
Experimental Protocols
To facilitate the cross-validation of these findings, detailed experimental protocols are provided below.
Cell Culture
-
Cell Line: MV4;11 (MLL-rearranged acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Immunoblotting for Protein Degradation
-
Cell Treatment: Seed MV4;11 cells at a density of 1 x 106 cells/mL and treat with DMSO (vehicle control) or varying concentrations of this compound for the desired time points (e.g., 4, 16, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ENL, AF9, IKZF1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Treatment: Treat MV4;11 cells with this compound or DMSO for 16 hours.
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for the target genes (HOXA10, MYC, MYB, FLT3, ZEB2, SATB1, CD11b) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mass Spectrometry-based Proteomics
-
Cell Treatment and Lysis: Treat MV4;11 cells with 10 µM this compound or DMSO for 4 and 16 hours. Lyse cells and quantify protein as described for immunoblotting.
-
Sample Preparation: Perform protein digestion (e.g., with trypsin), followed by tandem mass tag (TMT) labeling for quantification.
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins using a suitable software suite (e.g., Proteome Discoverer). Normalize the data and determine the relative abundance of proteins in this compound-treated samples compared to DMSO controls.
Considerations for Cross-Laboratory Validation
Independent validation is a cornerstone of robust scientific research. For a compound like this compound, inter-laboratory validation would be crucial to confirm its therapeutic potential. Key experiments to prioritize in a validation study would include:
-
Replication of in vitro degradation: Confirming the DC50 and degradation kinetics of ENL and AF9 in MV4;11 and other relevant leukemia cell lines.
-
Confirmation of transcriptional effects: Verifying the suppression of key target genes and the induction of differentiation markers.
-
Independent assessment of selectivity: Performing unbiased proteomic screens to confirm the on-target selectivity and characterize any off-target effects.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of acute leukemia.
By providing this detailed guide, we hope to facilitate the independent evaluation of this compound and accelerate our understanding of its potential as a novel therapeutic agent for acute leukemia.
References
A Head-to-Head Comparison of ENL Protein Degraders: SR-1114 vs. Next-Generation Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of nuclear proteins involved in cancer pathogenesis represents a promising therapeutic strategy. Eleven-nineteen leukemia (ENL) protein, a reader of histone acetylation, is a critical component of the super elongation complex (SEC) and plays a pivotal role in maintaining oncogenic gene expression in acute myeloid leukemia (AML). This guide provides a detailed head-to-head comparison of SR-1114, a first-in-class ENL degrader, with a next-generation degrader, MS41, offering insights into their efficacy, selectivity, and underlying mechanisms.
Performance Overview
This compound is a potent proteolysis-targeting chimera (PROTAC) that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of ENL. Clinical development of thalidomide-based degraders like this compound has been challenged by off-target effects, most notably the degradation of the transcription factor IKZF1. In contrast, MS41 is a highly selective ENL degrader that utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating improved selectivity and potent anti-leukemic activity.
Quantitative Data Summary
The following tables summarize the degradation potency and cell growth inhibition of this compound and MS41 in various leukemia cell lines.
Table 1: Degradation Potency (DC50) of ENL Degraders
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | CRBN | MV4;11 | 150 | >95 |
| MOLM-13 | 311 | >95 | ||
| OCI/AML-2 | 1650 | >95 | ||
| MS41 | VHL | MV4;11 | 3.50 | >93 |
| SEMK2 | 2.84 | >93 | ||
| Jurkat | 3.03 | >93 | ||
| KASUMI1 | 26.58 | >93 |
Table 2: Anti-proliferative Activity (GI50) of ENL Degraders
| Compound | Cell Line | GI50 (nM) |
| MS41 | MV4;11 | <30 |
| RS4;11 | <30 |
Selectivity Profile
A critical differentiator between this compound and MS41 is their selectivity.
-
This compound : As a thalidomide-based degrader, this compound is known to induce the degradation of neosubstrates, including the transcription factor IKZF1. This off-target activity can complicate the interpretation of its biological effects and may lead to unintended toxicities.
-
MS41 : Global proteomic analysis of cells treated with MS41 has demonstrated its high selectivity for ENL. This specificity is attributed to its VHL-based design, which avoids the off-target effects associated with CRBN-recruiting agents.
Signaling Pathway and Mechanism of Action
dot
Unraveling the Selectivity of SR-1114: A Paradigm Shift from Kinase Inhibition to Protein Degradation
A fundamental clarification is crucial for researchers and drug development professionals investigating SR-1114: this compound is not a traditional kinase inhibitor but a PROTAC (Proteolysis Targeting Chimera) degrader. This distinction is paramount, as its mechanism of action and, consequently, its selectivity profile are fundamentally different from those of kinase inhibitors.
This compound functions by targeting the protein ENL (Eleven-Nineteen Leukemia), a YEATS domain-containing protein involved in reading histone acetylation marks and regulating gene transcription, for degradation.[1] It achieves this by acting as a molecular bridge between ENL and the E3 ubiquitin ligase component, Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of ENL by the proteasome.[1] Therefore, a direct comparison of this compound's selectivity with that of kinase inhibitors, which typically function by competitively binding to the ATP-binding pocket of kinases to block their enzymatic activity, is not scientifically appropriate.
The more relevant metrics for evaluating this compound's "selectivity" revolve around its efficiency and specificity in degrading its target protein.
Comparative Analysis: this compound's Degradation Profile
While a direct comparison to kinase inhibitors is inapplicable, a comparative guide for this compound would assess its performance against other molecules targeting similar epigenetic readers or other PROTACs. The key parameters for such a comparison are degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the selectivity of degradation across the proteome.
Quantitative data for this compound's degradation capabilities in various acute myeloid leukemia (AML) cell lines have been reported.
| Cell Line | DC50 (24 hours) |
| MV4;11 | 150 nM[1] |
| MOLM-13 | 311 nM[1] |
| OCI/AML-2 | 1.65 µM[1] |
This table summarizes the reported DC50 values for this compound in different AML cell lines, indicating its potency in inducing ENL degradation.
Furthermore, studies have shown that this compound selectively downregulates ENL target genes, such as HOXA10 and MYC, and promotes the differentiation of AML cells, as evidenced by increased expression of the cell surface marker CD11b.[1]
Experimental Protocols
To provide a comprehensive understanding, the methodologies used to characterize this compound's activity are detailed below.
Cell Culture and Treatment
AML cell lines (MV4;11, MOLM-13, and OCI/AML-2) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics. For degradation studies, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 0-24 hours).[1]
Western Blotting for Protein Degradation
To quantify the extent of ENL degradation, western blotting is performed. Following treatment with this compound, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for ENL and a loading control (e.g., GAPDH or β-actin). The signal intensity of the protein bands is quantified to determine the percentage of remaining ENL protein relative to the vehicle-treated control, from which DC50 values are calculated.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
To assess the functional consequences of ENL degradation, the expression levels of ENL target genes are measured.[1] RNA is extracted from treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using primers specific for target genes (e.g., HOXA10, MYC) and a housekeeping gene for normalization. The relative change in gene expression is calculated using the ΔΔCt method.
Flow Cytometry for Differentiation Marker Analysis
To evaluate the effect of this compound on cell differentiation, flow cytometry is used to measure the expression of cell surface markers like CD11b.[1] After treatment, cells are stained with a fluorescently labeled antibody against CD11b and analyzed on a flow cytometer. The percentage of CD11b-positive cells is determined to assess the extent of differentiation.
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a PROTAC degrader.
Figure 1: Mechanism of this compound-mediated ENL degradation.
References
Safety Operating Guide
Navigating the Disposal of SR-1114: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. When it comes to a substance identified as "SR-1114," it is crucial to first ascertain its precise chemical identity, as this designation may refer to more than one compound. This guide provides detailed disposal procedures for two potential identities of this compound: the common solvent Benzene (UN 1114) and a specialized chemical probe used in cancer research.
This compound as Benzene (UN 1114)
Benzene is a widely used solvent in laboratory settings and is recognized by the UN number 1114.[1][2][3][4] It is a highly flammable, carcinogenic, and toxic chemical that requires strict adherence to safety and disposal regulations.
Essential Safety and Handling Information
Benzene is classified as a hazardous waste due to its ignitability, toxicity, and carcinogenicity.[5][6][7] Exposure can cause significant health effects.[6] Always handle Benzene in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
Step-by-Step Disposal Protocol for Benzene
-
Waste Segregation: Never mix Benzene waste with other chemical waste streams.[10] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a container that is compatible with Benzene, such as a glass or metal container. Ensure the container is in good condition and has a secure, tight-fitting lid.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," "Benzene," and the associated hazard symbols (e.g., flammable, toxic).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[9]
-
Spill Management: In the event of a spill, immediately alert personnel and evacuate the area if necessary. Use a spill kit with absorbent materials suitable for flammable liquids to contain and clean up the spill.[9][11] All contaminated materials must be disposed of as hazardous waste.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the Benzene waste.[5][9] Do not pour Benzene down the drain or dispose of it in regular trash.[9]
Quantitative Data for Benzene Disposal
| Parameter | Guideline | Source |
| Waste Container Type | Glass or metal, with a tight-fitting lid | [8] |
| Maximum Accumulation Time | Consult your local and institutional regulations | [9] |
| Spill Response | Use appropriate spill kits for flammable liquids | [9] |
Benzene Waste Disposal Workflow
References
- 1. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hazmattool.com [hazmattool.com]
- 3. hazmattool.com [hazmattool.com]
- 4. UN/NA 1114 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. cpchem.com [cpchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pcs.com.sg [pcs.com.sg]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 11. airgas.com [airgas.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
